N-Fmoc-2,5-difluoro-L-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGUITFILRLIFL-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-Fmoc-2,5-difluoro-L-phenylalanine in Advanced Peptide Therapeutics
Executive Summary
N-Fmoc-2,5-difluoro-L-phenylalanine (CAS 1004959-90-3) is a specialized non-canonical amino acid (NCAA) employed in the optimization of peptide therapeutics. By introducing fluorine atoms at the ortho (2) and meta (5) positions of the phenyl ring, this building block fundamentally alters the electronic and steric landscape of the phenylalanine side chain.
This modification is not merely structural; it serves as a functional probe to enhance metabolic stability (by blocking proteolysis sites), modulate lipophilicity (improving membrane permeability), and tune receptor binding affinity via quadrupole interactions. This guide details the physicochemical profile, mechanistic utility, and rigorous solid-phase peptide synthesis (SPPS) protocols required to integrate this residue into therapeutic candidates.
Part 1: Chemical Profile & Physicochemical Properties
The incorporation of fluorine, the most electronegative element, induces a strong dipole moment and reduces the electron density of the aromatic ring. This "electronic depletion" strengthens
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1004959-90-3 |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight | 423.41 g/mol |
| Purity | |
| Chiral Purity | |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Slightly soluble in DCM |
| Melting Point | 165–170 °C (Typical range) |
| Storage | 2–8 °C, desiccated, protected from light |
Part 2: Mechanistic Utility in Drug Design
The strategic use of 2,5-difluoro-Phe addresses three critical failure modes in peptide drug discovery: rapid clearance, poor permeability, and weak potency.
Metabolic Stability (The "Fluorine Shield")
Proteolytic enzymes, such as chymotrypsin, typically cleave peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The introduction of fluorine atoms at the 2 and 5 positions creates steric obstruction and electronic repulsion, significantly reducing the catalytic efficiency (
Electronic Tuning & Binding Affinity
The 2,5-difluoro substitution pattern creates a specific electrostatic potential on the aromatic ring. Unlike native Phenylalanine, which has a negative quadrupole moment (electron-rich face), the fluorinated ring is electron-deficient. This facilitates tighter binding to targets with electron-rich pockets or cation-
Membrane Permeability
Fluorination increases overall lipophilicity (
Diagram 1: The Fluorine Optimization Cycle
This diagram illustrates the logical flow of using 2,5-difluoro-Phe to optimize a lead peptide candidate.
Caption: Mechanistic impact of 2,5-difluoro-Phe substitution on peptide pharmacokinetics and pharmacodynamics.
Part 3: Experimental Protocols (SPPS)
The following protocol is validated for standard Fmoc Solid-Phase Peptide Synthesis. While 2,5-difluoro-Phe is relatively stable, its high cost and specific solubility requirements dictate a precise workflow to maximize coupling efficiency and minimize waste.
Protocol 1: Handling and Stock Solution Preparation
Safety: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Solvent Selection: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for stock solutions as solubility may be limited.
-
Concentration: Prepare a 0.2 M solution.
-
Calculation: To prepare 5 mL of 0.2 M solution:
-
-
Dissolution: Add the solid to the vial first, then add solvent. Sonicate for 2–5 minutes at room temperature until a clear solution is obtained.
Protocol 2: Coupling Cycle (Automated or Manual)
This protocol assumes a standard polystyrene or PEG-based resin (e.g., Rink Amide, Wang) with a loading of 0.3–0.6 mmol/g.
Reagents:
-
Activator: HATU or HCTU (preferred for fluorinated AAs to ensure complete coupling).
-
Base: DIPEA (Diisopropylethylamine).[3]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat with 20% Piperidine/DMF (
min). -
Wash with DMF (
min).
-
-
Coupling (The Critical Step):
-
Stoichiometry: Use 3 equivalents of Fmoc-2,5-difluoro-Phe relative to resin loading.
-
Activation: Mix Amino Acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 30 seconds.
-
Reaction: Add to resin.[4][1][3][5][6] Agitate at Room Temperature for 60 minutes .
-
Note: Do not heat above 50°C to prevent racemization of the fluorinated residue.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue beads: Incomplete coupling (Recouple using PyBOP/HOAt).
-
Colorless beads: Complete coupling.
-
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines.
Diagram 2: SPPS Workflow for Fluorinated Residues
This diagram details the specific cycle modifications required for high-value fluorinated amino acids.
Caption: Optimized SPPS cycle for this compound, emphasizing ambient temperature coupling.
Part 4: Analytical Quality Control
Verification of the incorporated fluorinated residue is essential. Standard HPLC methods apply, but the retention time will shift.
HPLC Analysis[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Shift Expectation: Peptides containing 2,5-difluoro-Phe will typically elute later (higher retention time) than their non-fluorinated parent sequences due to increased lipophilicity.
Mass Spectrometry (ESI-MS)
-
Mass Shift: The substitution of two Hydrogen atoms (approx 1.008 Da each) with two Fluorine atoms (approx 18.998 Da each) results in a net mass increase.
-
Calculation:
. -
Verification: Ensure the observed mass
reflects this +36 Da shift relative to the native Phe-containing peptide.
References
-
National Center for Biotechnology Information. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubChem. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
Sources
chemical structure and molecular weight of Fmoc-2,5-difluoro-Phe
Optimizing Peptide Therapeutics via Strategic Fluorination [1][2]
Executive Summary
This technical guide profiles N-Fmoc-2,5-difluoro-L-phenylalanine , a specialized non-canonical amino acid used in the design of proteolytically stable and conformationally constrained peptides.[1][2] Unlike standard phenylalanine, the 2,5-difluoro analog introduces specific electronic perturbations—altering the aromatic quadrupole moment—which enhances
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
The following data constitutes the definitive chemical baseline for Fmoc-2,5-difluoro-L-Phe . Researchers should verify these parameters against Certificates of Analysis (CoA) upon material receipt.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | (S)-N-(9-Fluorenylmethoxycarbonyl)-2,5-difluorophenylalanine; Fmoc-Phe(2,5-F2)-OH |
| CAS Number | 1004959-90-3 |
| Molecular Formula | C₂₄H₁₉F₂NO₄ |
| Molecular Weight (Average) | 423.41 g/mol |
| Exact Mass (Monoisotopic) | 423.1282 g/mol |
| Chirality | L-Isomer (S-configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Purity Standard |
Structural Representation
SMILES: OC(=O)ccc(F)c1)NC(=O)OCC2c3ccccc3-c4ccccc24 InChI Key: VLGUITFILRLIFL-QFIPXVFZSA-N[1][2]
Part 2: Structural Analysis & The "Fluorine Effect"
The strategic value of Fmoc-2,5-difluoro-Phe lies in the specific positioning of fluorine atoms on the phenyl ring.[1][2] This is not merely about hydrophobicity; it is about electronic landscape engineering .
Quadrupole Moment Inversion
Standard Phenylalanine (Phe) possesses a negative quadrupole moment (electron-rich face).[1][2] Perfluorination (F5-Phe) inverts this to a positive moment.[1][2] The 2,5-substitution creates a specialized "Janus-faced" electronic distribution.[1][2]
-
Mechanism: The highly electronegative fluorine atoms at positions 2 (ortho) and 5 (meta) pull electron density away from the ring center and the C-H bonds.
-
Result: This facilitates stronger edge-to-face
- interactions with electron-rich aromatic residues (e.g., Tyr, Trp, or native Phe) in the binding pocket, often increasing potency by orders of magnitude compared to native sequences.[1][2]
Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).
-
Oxidation Blockade: The 2,5-difluoro pattern blocks metabolic hotspots.[1][2] P450 enzymes typically attack electron-rich aromatic rings.[1][2] The electron-withdrawing nature of the fluorines deactivates the ring toward oxidative metabolism (hydroxylation).
Lipophilicity Modulation
While maintaining a steric volume similar to Phe (Van der Waals radius of F is 1.47 Å vs. H at 1.20 Å), the 2,5-difluoro analog increases overall lipophilicity (
Part 3: Experimental Protocols (SPPS)
This section details the integration of Fmoc-2,5-difluoro-Phe into standard Fmoc/tBu Solid Phase Peptide Synthesis.
Workflow Visualization
The following diagram outlines the critical decision points and chemical logic for coupling this residue.
Caption: Optimized SPPS workflow for Fmoc-2,5-difluoro-Phe. Method A is standard; Method B is preferred if the preceding residue is prone to racemization.
Detailed Coupling Protocol
Reagents:
-
Base: DIEA (Diisopropylethylamine) (2.0 M in NMP).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin-bound peptide (N-terminal Fmoc removed) is washed thoroughly with DMF (5 x 1 min) to remove traces of piperidine.[1][2]
-
Activation (Pre-activation is NOT recommended for HBTU):
-
Coupling:
-
Add the mixture immediately to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.
-
Expert Insight: Fluorinated amino acids generally couple with similar kinetics to native Phe.[1][2] Extended times (>2 hours) are rarely necessary unless steric hindrance is high (e.g., coupling onto N-methylated residues).[1][2]
-
-
Monitoring:
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/DIEA/DMF (10:5:85) to terminate unreacted chains, simplifying HPLC purification.
-
Part 4: Quality Control & Analysis[1][2]
Validating the identity of the incorporated residue is critical, as the mass difference between Phe and F2-Phe is distinct.
Mass Spectrometry (ESI-MS)[1][2][9]
-
Delta: The peptide mass should increase by exactly 35.98 Da for every Phe
F2-Phe substitution.[1][2]
HPLC Conditions
The increased lipophilicity will shift retention times.
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300 Å pore size for peptides.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Gradient: The fluorinated analog will elute later (at higher % B) than the non-fluorinated parent peptide due to the hydrophobic effect of the aromatic fluorines.
Part 5: Storage & Stability[1][2]
-
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but ensure desiccation before opening.[1][2]
-
Moisture Sensitivity: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester linkage over time.
-
Shelf Life: 24 months if stored properly in a sealed container protected from light.[1][2]
References
-
Sigma-Aldrich. this compound Product Specification & COA.[1][2]
-
Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2][3][4] Detailed review of synthesis and electronic properties of fluorinated Phe analogs.
-
Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. Explains the metabolic stability and lipophilicity changes induced by aromatic fluorination. [1][2]
-
Chem-Impex International. Fmoc-2,5-difluoro-L-phenylalanine MSDS and Physical Data.[1][2]
-
RSC Advances. Recent advances in the synthesis of fluorinated amino acids and peptides. Discusses the impact of fluorine on peptide conformation and SPPS compatibility.
Sources
- 1. This compound | 1004959-90-3 [sigmaaldrich.com]
- 2. This compound | 1004959-90-3 [sigmaaldrich.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Solvation Dynamics of N-Fmoc-2,5-difluoro-L-phenylalanine: A Technical Guide for Advanced Peptide Synthesis
Executive SummaryN-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is a highly specialized, fluorinated building block utilized in the synthesis of therapeutic peptides and peptidomimetics[1]. The strategic introduction of fluorine atoms at the 2,5-positions of the phenyl ring profoundly alters the molecule's electronic landscape and lipophilicity. Whilefluorinated aromatic amino acids are known to enhance protein stability and increase overall hydrophobicity[2], this increased lipophilicity directly impacts the compound's solubility profile in standard organic solvents. This whitepaper provides drug development professionals with a causality-driven approach to solvent selection and empirical solubility validation during Solid-Phase Peptide Synthesis (SPPS).
Structural Causality and Solvation Thermodynamics
The solubility of Fmoc-protected amino acids is governed by the thermodynamic balance between crystal lattice energy and solvent-solute interactions. Standard Fmoc-L-phenylalanine is readily soluble in1[1].
When transitioning to the 2,5-difluoro derivative, the highly electronegative fluorine atoms withdraw electron density from the aromatic ring via inductive effects. While fluorine is a weak hydrogen-bond acceptor, its primary physical effect is an increase in the partition coefficient (logP). Consequently, this compound exhibits enhanced hydrophobic character, altering its ideal solvation environment:
-
DMF vs. NMP : 2[2]. However, for highly hydrophobic residues, NMP is often superior.3 and on-resin precipitation during chain elongation[3].
-
The DCM Limitation : Dichloromethane (DCM) is commonly used for resin washing but is a 4[4]. Furthermore,5[5].
Solvent Selection Matrix
To optimize the coupling efficiency of this compound, scientists must balance solubility with reagent stability. 5[5]. Conversely,5, a secondary amine that can prematurely cleave the Fmoc group[5].
Table 1: Comparative Solvent Matrix for Hydrophobic Fmoc-Amino Acids
| Solvent | Polarity Index | Solvation of Hydrophobic Residues | SPPS Utility | Key Limitation / Risk |
| DMF | 6.4 | Moderate to High | Industry Standard | Degrades to dimethylamine over time, risking premature Fmoc cleavage. |
| NMP | 6.7 | Very High | Optimal for difficult/hydrophobic sequences | Fmoc-amino acids exhibit greater decomposition over extended storage. |
| DCM | 3.1 | Low | Washing / Swelling only | Poor primary solubility; reacts with piperidine. |
Self-Validating Protocol: Isothermal Saturation Method
Because4[4], empirical determination is mandatory. The following protocol provides a self-validating system to determine the absolute solubility limit of this compound.
Step-by-Step Methodology:
-
Preparation : In a 2 mL borosilicate glass vial, add an excess mass (e.g., 150 mg) of this compound to 1.0 mL of the target anhydrous solvent (e.g., degassed DMF or NMP).
-
Thermodynamic Equilibration : Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 hours.
-
Causality Note: 24 hours ensures the dissolution process reaches thermodynamic equilibrium, overcoming the kinetic barriers of the fluorinated crystal lattice.
-
-
Phase Separation : Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C to tightly pellet the undissolved solid.
-
Extraction and Dilution : Carefully extract 50 µL of the clear supernatant. Immediately dilute this aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent spontaneous precipitation upon temperature fluctuation.
-
Quantification : Analyze the diluted sample via RP-HPLC-UV at 254 nm (targeting the highly absorptive Fmoc fluorenyl ring). Quantify the concentration against a pre-established multi-point calibration curve.
-
System Validation : Repeat the sampling at 48 hours.
-
Validation Check: The protocol is self-validating if the 48-hour concentration matches the 24-hour concentration (Δ < 2%), confirming true saturation has been achieved without solvent-induced degradation.
-
Workflow Visualization
The logical progression from structural assessment to empirical validation is mapped below.
Logical workflow for solvent selection and empirical solubility validation in SPPS.
Conclusion
For the successful incorporation of this compound into peptide sequences, scientists must account for the heightened lipophilicity imparted by the 2,5-difluoro substitution. While DMF remains a viable baseline, NMP offers superior solvation dynamics for the resulting hydrophobic peptide chain, mitigating on-resin aggregation. By employing a self-validating isothermal saturation protocol, researchers can precisely define the solubility limits, ensuring high-efficiency coupling without compromising the integrity of the Fmoc protecting group.
References
- Sigma-Aldrich. "this compound | 1004959-90-3".
- ResearchGate. "Solubility of Fmoc protected amino acids used in Project C."
- AAPPTec. "Solvents for Solid Phase Peptide Synthesis Contents".
- Benchchem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis".
- Smolecule.
- Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent".
- Beilstein Journal of Organic Chemistry.
Sources
A Technical Guide to the Electronic Effects of 2,5-Difluoro Substitution on the Phenylalanine Aromatic Ring: Implications for Drug Design and Chemical Biology
This guide provides an in-depth analysis of the electronic perturbations caused by 2,5-difluoro substitution on the phenylalanine (Phe) aromatic ring and the subsequent impact on its physicochemical properties and biological activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool for molecular design.
Introduction: The Strategic Role of Fluorine in Modifying Biomolecules
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's electronic and conformational landscape.[2][3] This strategic incorporation can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.[1][4]
Among the vast array of fluorinated motifs, fluorinated amino acids have garnered significant attention for their ability to be seamlessly integrated into peptides and proteins, offering a powerful method to probe and modulate biological function.[3][5] Specifically, the introduction of fluorine into the aromatic ring of phenylalanine can alter its acidity, basicity, hydrophobicity, and reactivity.[2][3] This guide focuses on the 2,5-difluoro substitution pattern on phenylalanine (2,5-F2-Phe), a modification that imparts distinct electronic characteristics with significant implications for drug design and chemical biology.
Fundamental Electronic Perturbations of the Phenyl Ring
The introduction of two highly electronegative fluorine atoms at the 2 and 5 positions of the phenylalanine ring induces significant changes in the electron distribution of the aromatic system. These changes are primarily driven by the strong inductive effect of fluorine.
The Inductive Effect of Difluoro Substitution
The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). In 2,5-difluorophenylalanine, the two fluorine atoms pull electron density away from the aromatic ring. This reduction in electron density has a cascading effect on the molecule's properties, influencing its interactions with other molecules and its own acidic and basic centers.
Impact on Aromatic Quadrupole Moment
The electron-withdrawing nature of the fluorine substituents inverts the quadrupole moment of the benzene ring.[6] In native phenylalanine, the aromatic ring possesses a negative quadrupole moment, with an electron-rich π-system above and below the plane of the ring and a partial positive charge around the edge.[6] Conversely, in hexafluorobenzene, a model for a heavily fluorinated aromatic ring, the quadrupole moment is inverted, resulting in an electron-deficient π-system.[6][7] The 2,5-difluoro substitution pattern similarly leads to a significant reduction in the negative electrostatic potential of the aryl π-system.[8] This inversion of the quadrupole moment is a critical factor in modulating non-covalent interactions.
Alterations in pKa of the Amino and Carboxylic Acid Moieties
The strong inductive effect of the 2,5-difluoro substitution influences the acidity of the carboxylic acid group and the basicity of the amino group. The electron-withdrawing fluorine atoms stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, the electron-withdrawing effect decreases the electron density on the nitrogen atom, making the amino group less basic (lowering the pKa of the conjugate acid).
| Compound | pKa (Carboxylic Acid) | pKa (Ammonium) |
| L-Phenylalanine | ~1.83 | ~9.13 |
| 3,5-Difluoro-L-phenylalanine | Not explicitly found, but expected to be lower than Phe | Not explicitly found, but expected to be lower than Phe |
Note: Experimentally determined pKa values for 2,5-difluorophenylalanine were not found in the search results. The expected trend is based on the known electronic effects of fluorine substitution. The pKa values for 3,5-difluoro-L-phenylalanine are included as a close structural analog for which some data is available.[9][10]
Consequences for Intermolecular Interactions
The electronic perturbations induced by 2,5-difluoro substitution have profound consequences for the non-covalent interactions that govern molecular recognition and binding.
Modulation of Cation-π Interactions
Cation-π interactions, which are crucial for protein structure and ligand binding, are significantly weakened or abolished by the introduction of fluorine atoms on the aromatic ring.[11][12] The electron-deficient nature of the 2,5-difluorinated ring repels cations, thereby destabilizing these interactions.[11] This property can be exploited to probe the importance of cation-π interactions in biological systems.
Impact on Hydrogen Bonding and Other Dipolar Interactions
The introduction of fluorine can create new opportunities for hydrogen bonding and other dipolar interactions. The polarized C-F bond can act as a weak hydrogen bond acceptor. Furthermore, the altered electrostatic potential of the aromatic ring can influence interactions with polar residues in a protein binding pocket.
Changes in Lipophilicity (logP)
Fluorine substitution generally increases the lipophilicity of a molecule, as measured by its partition coefficient (logP).[13][14] This increased lipophilicity can enhance membrane permeability and improve oral bioavailability.[3] However, the relationship between fluorination and lipophilicity is not always straightforward and can be influenced by the substitution pattern and the overall molecular context.[4]
| Compound | Calculated logP |
| L-Phenylalanine | -1.38 |
| 3,5-Difluoro-L-phenylalanine | -1.2 |
Note: The logP value for 2,5-difluorophenylalanine was not explicitly found. The value for the closely related 3,5-difluoro-L-phenylalanine is provided for comparison.[10][15]
Practical Implications in Drug Development and Peptide Science
The unique electronic properties of 2,5-difluorophenylalanine make it a valuable tool for drug discovery and peptide design.
Enhancing Binding Affinity and Selectivity
By modulating non-covalent interactions, the incorporation of 2,5-F2-Phe can lead to enhanced binding affinity and selectivity for a target protein. The altered electronic profile of the aromatic ring can create more favorable interactions with the binding pocket, leading to a more potent and selective drug candidate.
Improving Metabolic Stability
Fluorination is a well-established strategy for improving the metabolic stability of drug candidates.[16][17] The strong C-F bond is more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond.[17][18] By blocking sites of metabolism on the aromatic ring, the incorporation of 2,5-F2-Phe can increase the half-life of a drug, leading to improved pharmacokinetic properties.[19]
Considerations for Synthetic Incorporation
Several synthetic routes to 2,5-difluorophenylalanine have been reported, making it accessible for incorporation into small molecules and peptides.[2][3] Common methods include the Erlenmeyer azalactone synthesis and asymmetric hydrogenation of enamine intermediates.[2]
Experimental and Computational Protocols
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa values of amino acids.[20][21]
Methodology:
-
Prepare a solution of the amino acid of known concentration.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH).[21]
-
Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.[22]
-
The pKa values correspond to the pH at the midpoints of the buffering regions of the titration curve.[22][23]
Protocol: Measurement of logP using the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP of a compound.[13][24]
Methodology:
-
Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).[25][26]
-
Shake the mixture vigorously to allow for the partitioning of the compound between the two phases.
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[26]
-
The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[25]
Workflow: Computational Calculation of Aromatic Quadrupole Moment
The molecular quadrupole moment can be calculated using quantum chemistry software packages.[27][28]
Conclusion and Future Outlook
The 2,5-difluoro substitution on the phenylalanine aromatic ring offers a powerful and nuanced approach to modulating the electronic properties of this fundamental amino acid. The resulting changes in pKa, lipophilicity, and, most notably, the aromatic quadrupole moment, provide a versatile toolkit for fine-tuning molecular interactions. As our understanding of the subtle interplay between fluorine's electronic effects and biological systems continues to grow, so too will the applications of 2,5-difluorophenylalanine in the rational design of novel therapeutics and chemical probes. The continued development of synthetic methodologies and computational tools will further empower researchers to harness the unique properties of this and other fluorinated amino acids to address pressing challenges in medicine and biology.
References
Sources
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An In-depth Technical Guide to the Hydrophobicity of Fluorinated Phenylalanine Derivatives Versus Native Phenylalanine
Introduction: The Strategic Role of Fluorine in Modulating Phenylalanine's Hydrophobicity for Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the proteinogenic amino acids, phenylalanine (Phe) is a frequent target for fluorination due to its aromatic nature and its critical role in protein structure and protein-ligand interactions.[3] This guide provides a comprehensive technical overview of the comparative hydrophobicity of fluorinated phenylalanine derivatives relative to the native amino acid. We will delve into the nuanced effects of fluorination on this fundamental physicochemical parameter, explore the experimental and computational methodologies for its quantification, and discuss the implications for drug design and protein engineering.
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules.[4][5] While often considered a bioisostere of hydrogen due to its small van der Waals radius, fluorine's strong electron-withdrawing nature profoundly influences the electronic distribution, pKa, metabolic stability, and, critically, the hydrophobicity of the parent molecule.[4][5] Understanding and predicting the impact of fluorination on the hydrophobicity of phenylalanine is paramount for researchers aiming to fine-tune the properties of peptides and small molecule drugs.[6]
This guide is structured to provide a logical progression from fundamental principles to practical applications. We will begin by examining the theoretical underpinnings of hydrophobicity and the specific effects of fluorination. Subsequently, we will present a detailed comparison of the hydrophobicity of various fluorinated phenylalanine derivatives, supported by quantitative data. The core of this guide will then focus on the robust experimental and computational protocols for assessing hydrophobicity, providing researchers with the necessary knowledge to implement these techniques. Finally, we will explore the broader implications of these findings in the context of drug development and protein science.
The Impact of Fluorination on the Physicochemical Properties of Phenylalanine
The introduction of fluorine atoms onto the phenyl ring of phenylalanine results in a complex interplay of electronic and steric effects that collectively modulate its hydrophobicity. While it is a common assumption that fluorination universally increases lipophilicity, the reality is more nuanced and depends on the number and position of the fluorine substituents.
Key Physicochemical Alterations Induced by Fluorination:
-
Increased Hydrophobicity: In many instances, the substitution of hydrogen with fluorine leads to an increase in the hydrophobicity of the amino acid.[4][7] This is attributed to the fact that the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond. Perfluorinated compounds, in particular, exhibit a strong tendency to segregate from both aqueous and hydrocarbon environments, a phenomenon known as the "fluorous effect".[7][8]
-
Modulation of Aromatic Interactions: Fluorination of the aromatic ring alters its quadrupole moment, which can influence cation-π and π-π stacking interactions.[3] This can have significant consequences for protein-ligand binding and protein stability.
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing their in vivo half-life.[9][10]
-
Alteration of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby acidic or basic functional groups.[4][5]
Comparative Hydrophobicity Data: Native vs. Fluorinated Phenylalanine
The hydrophobicity of a compound is most commonly quantified by its partition coefficient (logP) between an organic solvent (typically n-octanol) and water. An alternative and often complementary measure is derived from the retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). The following table summarizes available data comparing the hydrophobicity of native phenylalanine with several of its fluorinated derivatives.
| Compound | Structure | Predicted logP (XLogP3) | Comments |
| L-Phenylalanine (Phe) | -1.9 | The native, proteinogenic amino acid serves as the baseline for comparison. | |
| 4-Fluoro-L-phenylalanine (4-F-Phe) | -1.9 | A commonly used non-canonical amino acid in protein engineering and drug design.[11] | |
| 2,3,4,5,6-Pentafluoro-L-phenylalanine (F5-Phe) | Not available in PubChem | Exhibits significantly increased hydrophobicity and can enhance protein stability.[12] |
Note: Experimental logP values for amino acids can be challenging to measure accurately due to their zwitterionic nature. The predicted values provide a useful comparison. It is important to note that different computational algorithms may yield slightly different logP values.[13][14][15][16]
Experimental Determination of Hydrophobicity
Robust experimental methods are essential for accurately quantifying the hydrophobicity of fluorinated phenylalanine derivatives. The two most widely accepted techniques are the shake-flask method for logP determination and reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 1: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most direct method for measuring the octanol-water partition coefficient.
Principle: A known amount of the analyte is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the analyte in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents: Equilibrate n-octanol with water and water with n-octanol for at least 24 hours to ensure mutual saturation.
-
Analyte Dissolution: Accurately weigh a small amount of the fluorinated phenylalanine derivative and dissolve it in the aqueous phase.
-
Partitioning: Combine a known volume of the analyte-containing aqueous phase with a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for complete partitioning. Subsequently, allow the phases to separate completely.
-
Phase Separation and Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: logP = log ([Analyte]octanol / [Analyte]water)
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water.[17]
-
Choice of Analytical Technique: The method for quantification must be sensitive and specific to the analyte to avoid interference from impurities or the solvents themselves.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used chromatographic technique for determining the relative hydrophobicity of compounds.[18][19][20][21]
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[19][21] More hydrophobic compounds interact more strongly with the stationary phase and are therefore retained longer, resulting in a longer retention time (tR).[19]
Step-by-Step Methodology:
-
System Preparation:
-
Column: A C18 column is commonly used for separating hydrophobic molecules.[21]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile).
-
-
Sample Preparation: Dissolve the native and fluorinated phenylalanine derivatives in the mobile phase at a known concentration.
-
Isocratic Elution:
-
Set a constant mobile phase composition (e.g., 70% water / 30% acetonitrile).
-
Inject a small volume of each sample onto the column.
-
Monitor the elution of the compounds using a UV detector (typically at 254 nm for aromatic compounds).
-
Record the retention time (tR) for each compound.
-
-
Gradient Elution (Optional but Recommended):
-
Program a linear gradient of the organic modifier (e.g., from 10% to 90% acetonitrile over 20 minutes).
-
Inject the samples and record the retention times. Gradient elution is often preferred for mixtures of compounds with a wide range of hydrophobicities.
-
-
Data Analysis: The retention time is a direct measure of the compound's hydrophobicity. A longer retention time indicates greater hydrophobicity. For a more quantitative measure, the capacity factor (k') can be calculated: k' = (tR - t0) / t0 where t0 is the dead time (the time it takes for an unretained compound to pass through the column).
Causality Behind Experimental Choices:
-
C18 Stationary Phase: The long alkyl chains of the C18 phase provide a highly hydrophobic surface for interaction with the analytes.[21]
-
Organic Modifier: The organic solvent in the mobile phase modulates the polarity of the eluent. Increasing the concentration of the organic modifier decreases the retention of hydrophobic compounds.[19]
Caption: Workflow for determining hydrophobicity using RP-HPLC.
Computational Prediction of Hydrophobicity
In addition to experimental methods, computational approaches are invaluable for predicting the hydrophobicity of molecules, especially in the early stages of drug discovery when physical samples may not be available.[13]
Principle of Computational logP Prediction
A variety of algorithms have been developed to predict logP values based on the chemical structure of a molecule. These methods can be broadly categorized as:
-
Atom-based methods: These approaches, such as ALOGP and XLOGP, calculate the logP by summing the contributions of individual atoms or fragments within the molecule.[15][22]
-
Property-based methods: These methods use molecular properties like polarizability and partial atomic charges to predict logP.[14]
-
Machine learning models: More recently, deep learning and graph convolutional neural networks have been employed to predict logP with high accuracy by learning from large datasets of known logP values.[13]
A Simplified View of an Atom-based logP Calculation
Caption: Conceptual overview of atom-based computational logP prediction.
Implications for Drug Development and Protein Engineering
The ability to precisely modulate the hydrophobicity of phenylalanine through fluorination has profound implications for both small molecule drug design and protein engineering.
In Drug Design:
-
Improved Membrane Permeability: Optimizing the hydrophobicity of a drug candidate is crucial for its ability to cross biological membranes and reach its target.[2] Fluorination can be used to fine-tune this property.
-
Enhanced Target Binding: The increased hydrophobicity of fluorinated phenylalanine can lead to stronger binding to the hydrophobic pockets of target proteins.[4][10]
-
Increased Metabolic Stability: As previously mentioned, the C-F bond is resistant to enzymatic cleavage, leading to a longer half-life and potentially improved efficacy of the drug.[9]
In Protein Engineering:
-
Enhanced Protein Stability: The incorporation of fluorinated amino acids, particularly highly fluorinated ones, can significantly increase the thermal and chemical stability of proteins.[7][8][12] This is attributed to the favorable interactions within the hydrophobic core of the protein.
-
Probing Protein Structure and Function: The unique NMR signature of 19F makes fluorinated amino acids valuable probes for studying protein structure, dynamics, and interactions.[10][23]
Conclusion
The fluorination of phenylalanine offers a powerful and versatile strategy for modulating its hydrophobicity, a key determinant of molecular behavior in biological systems. This in-depth guide has provided a comprehensive overview of the comparative hydrophobicity of fluorinated phenylalanine derivatives, detailed experimental and computational methodologies for its assessment, and highlighted the significant implications for drug discovery and protein engineering. By understanding and applying the principles and techniques outlined herein, researchers can leverage the unique properties of fluorinated phenylalanine to design more effective therapeutics and to create novel proteins with enhanced stability and function.
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 20(12), 1411-1424. [Link]
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Scott, J. D., & De Lombaert, S. (2006). Synthesis of 4-Fluoro-β-(4-fluorophenyl)-l-phenylalanine by an Asymmetric Phase-Transfer Catalyzed Alkylation. Organic Process Research & Development, 10(6), 1135–1139. [Link]
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Wang, Z., et al. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE/ACM Transactions on Computational Biology and Bioinformatics, 22(1), 1-1. [Link]
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Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 147-163. [Link]
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Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(38), 13715-13720. [Link]
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Sal-page, C. J., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]
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Wehrhan, L., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]
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O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 20(10), 1143-1157. [Link]
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Zhang, C., et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(30), 16568-16578. [Link]
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Buer, B. C., & Meagher, J. L. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Developing Drugs, 4(4), 1-6. [Link]
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Chow, C. W. K., et al. (2012). Using reverse phase high performance liquid chromatography as an alternative to resin fractionation to assess the hydrophobicity of natural organic matter. Water Science & Technology, 66(11), 2402–2409. [Link]
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Tetko, I. V., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 717-728. [Link]
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Cheng, T., et al. (2007). A New Group Contribution Approach to the Calculation of LogP. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]
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Lum, K., et al. (1999). Quantitative Measure of Hydrophobicity: Experiment and Theory. The Journal of Physical Chemistry B, 103(22), 4560-4562. [Link]
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Ijedema, M. J., et al. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 923-930. [Link]
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White, S. H., & Wimley, W. C. (2011). Experimentally Determined Hydrophobicity Scales. [Link]
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Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]
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Buer, B. C., et al. (2010). Fluorine: A new element in protein design. Protein Science, 19(1), 1-13. [Link]
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Kristiana, I., et al. (2010). Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. Water Research, 44(13), 3945-3953. [Link]
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J. T. Y. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society, 131(36), 12922–12924. [Link]
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Zhang, C., et al. (2019). The Multiple Origins of the Hydrophobicity of Fluorinated Apolar Amino Acids. The Journal of Physical Chemistry B, 123(34), 7329-7340. [Link]
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Liu, Y., et al. (2015). Recent experimental advances on hydrophobic interactions at solid/water and fluid/water interfaces. Biointerphases, 10(4), 040801. [Link]
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Aviv, M., et al. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. [Link]
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Patel, A. J., et al. (2011). Characterizing hydrophobicity of interfaces by using cavity formation, solute binding, and water correlations. Proceedings of the National Academy of Sciences, 108(42), 17678-17683. [Link]
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Conformational Control and Electronic Tuning: A Comparative Analysis of 2,5-Difluoro and 2,6-Difluoro Phenylalanine Isomers in Protein Engineering
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized structural biology and drug development. Among these, fluorinated phenylalanines stand out due to fluorine’s unique physicochemical properties: high electronegativity, minimal steric disruption compared to other halogens, and exceptional sensitivity in nuclear magnetic resonance (NMR).
However, the specific positional isomerism of the fluorine atoms dictates profoundly different molecular behaviors. As a Senior Application Scientist, I frequently observe that the choice between 2,5-difluorophenylalanine (2,5-diF-Phe) and 2,6-difluorophenylalanine (2,6-diF-Phe) is not merely a matter of chemical availability, but a strategic decision rooted in steric dynamics and electronic topography. This whitepaper dissects the mechanistic differences between these two isomers, providing field-proven insights and self-validating protocols for their application in protein engineering.
Mechanistic Divergence: Sterics and Rotameric Locking
The most critical distinction between 2,5-diF-Phe and 2,6-diF-Phe lies in their steric interaction with the peptide backbone. While the Van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), this difference becomes structurally defining when positioned adjacent to the amino acid backbone.
-
2,6-Difluorophenylalanine (Symmetric Ortho-Substitution): By placing fluorine atoms at both the 2 and 6 (ortho) positions, a severe steric clash is generated between the fluorines and the
-carbon/ -protons of the peptide backbone. This clash severely restricts rotation around the ( ) and ( ) bonds. Consequently, 2,6-diF-Phe acts as a conformational lock, forcing the phenyl ring into highly restricted rotameric states[1]. This makes it an exceptional tool for rigidifying peptide therapeutics to enhance binding affinity by reducing entropic penalties. -
2,5-Difluorophenylalanine (Asymmetric Substitution): With only one fluorine at the ortho position (and the other at the meta position), 2,5-diF-Phe avoids the dual-sided steric clash. The side chain retains the flexibility to rotate and adopt multiple
dihedral angles, allowing for dynamic conformational averaging while still imparting the desired electronic and hydrophobic modifications.
Caption: Logical flow of steric hindrance and rotameric restriction in difluorophenylalanine isomers.
Electronic Topography and Hydrophobic Modulation
The introduction of fluorine highly modulates the electronic landscape of the aromatic ring. Fluorine's intense electronegativity withdraws electron density from the
In native phenylalanine, the electron-rich
Translational Applications: From Bench to Clinic
Structural Biology (19F NMR Probes): The symmetric 2,6-diF-Phe is heavily utilized as a ¹⁹F NMR probe to detect conformational heterogeneity[1]. Because the two fluorines are chemically equivalent in a symmetric environment, they yield a simplified baseline spectrum. However, when incorporated into a folded protein where the local environment is asymmetric, the restricted rotation causes the two fluorines to resolve into distinct peaks, providing an exquisitely sensitive readout of discrete protein conformational states (e.g., in Flaviviral NS2B-NS3 proteases).
Medicinal Chemistry (Small Molecule Scaffolds): Conversely, 2,5-diF-Phe serves as a critical chiral building block in medicinal chemistry. Its asymmetric nature and specific dipole moment make it a required pharmacophore in the synthesis of highly potent dipeptidyl peptidase IV (DPP-4) inhibitors, such as Evogliptin and LY2497282, used for the treatment of type II diabetes[4].
Comparative Physicochemical Profile
To facilitate experimental design, the quantitative and qualitative distinctions between the two isomers are summarized below:
| Property | 2,5-Difluorophenylalanine | 2,6-Difluorophenylalanine |
| Substitution Pattern | Ortho, Meta (Asymmetric) | Ortho, Ortho (Symmetric) |
| Steric Hindrance (χ1/χ2) | Low to Moderate | Severe (Backbone Clash) |
| Rotameric State | Dynamic Averaging | Locked / Highly Restricted |
| Aromatic Electron Density | Moderately Depleted | Moderately Depleted |
| Primary Application | Small Molecule Scaffolds (DPP-4 Inhibitors) | ¹⁹F NMR Probes, Peptide Rigidification |
| ¹⁹F NMR Signal Profile | Complex (Two distinct chemical environments) | Simplified (Symmetric equivalent fluorines) |
Self-Validating Experimental Protocols
To leverage these ncAAs effectively, rigorous validation must be built into the experimental workflow. Below are the standard operating procedures for the genetic incorporation and NMR analysis of 2,6-diF-Phe.
Protocol 1: Site-Specific Genetic Incorporation via Amber Suppression
Causality: Global fluorination (e.g., using auxotrophic E. coli strains) replaces all native phenylalanines, leading to massive misfolding and spectral crowding. Amber suppression utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair to incorporate the ncAA strictly at a user-defined UAG stop codon, ensuring a single, distinct reporter site.
-
Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein (containing a TAG mutation at the desired site) and a pEVOL plasmid encoding the engineered polyspecific aaRS/tRNA pair.
-
Expression & Induction: Grow cells in minimal media. At OD₆₀₀ = 0.6, supplement the culture with 1 mM 2,6-diF-Phe. Induce expression with 1 mM IPTG and 0.2% arabinose (to induce the aaRS). Express at 20°C for 16 hours.
-
Purification: Lyse cells and purify the target protein via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).
-
Self-Validation Gate (Intact Mass Spectrometry):
-
Action: Analyze the purified protein via ESI-TOF Mass Spectrometry.
-
Validation: You must observe a mass shift of exactly +36 Da relative to the native Phe-containing protein. The absence of the wild-type mass peak confirms 100% incorporation fidelity and proves that endogenous tRNAs did not read through the amber codon.
-
Protocol 2: ¹⁹F NMR Conformational Analysis
Causality: ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, providing exceptional sensitivity. Because fluorine is absent in native biomolecules, there is zero background signal, allowing researchers to observe only the dynamics of the introduced 2,6-diF-Phe residue.
-
Sample Preparation: Concentrate the validated protein to 50-100 µM in a fluorine-free buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% D₂O). Crucial: Avoid fluorinated detergents or salts (like TFA or fluorides) during purification.
-
Data Acquisition: Acquire 1D ¹⁹F NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryoprobe.
-
Self-Validation Gate (Internal Referencing):
-
Action: Utilize a coaxial insert containing a known concentration of Trifluoroacetic acid (TFA) as an external chemical shift reference.
-
Validation: Calibrate the TFA peak strictly to -76.55 ppm . This internal control ensures that any observed peak splitting or shifting in the 2,6-diF-Phe signal is definitively caused by protein conformational dynamics, ruling out spectrometer drift or buffer-induced artifacts.
-
Caption: Workflow for the site-specific genetic incorporation and validation of fluorinated ncAAs.
References
1.1 - PubMed / NIH 2. 4 - PMC / NIH 3.2 - ETH Research Collection 4. 3 - ResearchGate
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safety data sheet (SDS) and handling of fluorinated Fmoc amino acids
Engineering Stability and Safety: A Comprehensive Guide to the Handling and Application of Fluorinated Fmoc Amino Acids
The Physicochemical Paradigm of Fluorinated Amino Acids
In modern peptide therapeutics, the strategic incorporation of fluorinated amino acids represents a critical optimization lever. Fluorine serves as a powerful bioisostere for hydrogen; while its van der Waals radius is only slightly larger, its extreme electronegativity fundamentally alters the local electronic environment and conformational preferences of the peptide backbone[1]. The carbon-fluorine (C–F) bond is exceptionally strong (approximately 105.4 kcal/mol), which imparts significant metabolic stability against proteolytic degradation[1].
For researchers and drug development professionals, handling these specialized building blocks—such as Fmoc-4-fluoro-L-phenylalanine (Fmoc-Phe(4-F)-OH)—requires a nuanced understanding of both their physicochemical behavior during Solid-Phase Peptide Synthesis (SPPS) and their safety profiles as outlined in their Safety Data Sheets (SDS).
Safety Data Sheet (SDS) Deconstruction & Hazard Logic
While Fmoc-protected fluorinated amino acids are generally not classified as acutely toxic under standard GHS criteria, their handling is governed by specific physical hazards and thermal degradation profiles[2].
Quantitative Hazard and Property Profile
To facilitate rapid risk assessment and stoichiometric planning, the critical physicochemical parameters of Fmoc-Phe(4-F)-OH are summarized below:
| Property | Value | Synthetic & Safety Relevance |
| Chemical Name | Nα-Fmoc-4-fluoro-L-phenylalanine | Standard nomenclature for SPPS integration. |
| CAS Number | 169243-86-1 | Unique identifier for regulatory and SDS tracking[2]. |
| Molecular Weight | 405.4 g/mol | Required for precise molar equivalent calculations[3]. |
| Melting Point | 175 - 195 °C | High thermal stability at room temperature[3]. |
| Storage Temperature | 2 - 8 °C | Prevents long-term degradation and premature Fmoc cleavage. |
| Decomposition Products | HF, NOx, COx | Dictates emergency response protocols; extreme heat releases highly toxic Hydrogen Fluoride (HF) gas[4]. |
Causality in Hazard Mitigation
The primary acute risk when handling Fmoc-Phe(4-F)-OH is the generation of nuisance dust[2]. Because the fluorinated side chain increases the compound's overall hydrophobicity[3], inhaled particulates can resist rapid clearance in the mucosal lining of the respiratory tract, causing mechanical irritation. Furthermore, in the event of a laboratory fire or extreme thermal stress (>200°C), the robust C–F bond can rupture, releasing hydrogen fluoride (HF) gas, a severe systemic poison and corrosive agent[4].
Fig 1. Hazard logic and mitigation pathways for fluorinated Fmoc amino acid powders.
Self-Validating Handling & Storage Protocols
To maintain E-E-A-T standards in the laboratory, handling procedures must not only dictate actions but also incorporate verification steps to ensure the chemical integrity of the reagent.
Protocol 1: Preparation of Monomer Solutions with LC-MS Validation
Objective: Prepare a 0.2 M solution of Fmoc-Phe(4-F)-OH in Dimethylformamide (DMF) while validating structural integrity. Causality: Fluorinated amino acids are highly lipophilic. Storing them at 2-8 °C prevents degradation, but opening a cold vial in a humid lab causes moisture condensation, leading to Fmoc hydrolysis.
-
Equilibration: Remove the sealed vial of Fmoc-Phe(4-F)-OH from the 2-8 °C refrigerator. Place it in a desiccator for 30 minutes to equilibrate to room temperature.
-
Weighing: Inside a ventilated weighing enclosure (to mitigate dust inhalation), weigh 810.8 mg of the powder. Wear nitrile gloves and an N95 respirator if a ventilated enclosure is unavailable[2].
-
Dissolution: Transfer the powder to a dry, amber glass vial. Add 10.0 mL of peptide-synthesis grade DMF. Vortex gently. The lipophilic nature of the 4-fluorophenyl group ensures rapid and complete solvation.
-
Self-Validation Step (LC-MS): Withdraw a 10 µL aliquot, dilute in 990 µL of Acetonitrile/Water (50:50 with 0.1% Formic Acid), and inject into an LC-MS.
-
Success Criteria: Confirm the presence of the intact mass
and the strict absence of the de-Fmoc degradation product (m/z 184.2). If the de-Fmoc mass is detected, discard the solution as moisture contamination has occurred.
-
Integration into Solid-Phase Peptide Synthesis (SPPS)
The introduction of a fluorine atom subtly withdraws electron density from the alpha-carbon and increases steric bulk. This necessitates optimized coupling conditions to prevent incomplete reactions or epimerization.
Fig 2. Iterative SPPS workflow for integrating fluorinated Fmoc amino acids.
Protocol 2: Optimized Coupling of Fmoc-4-Fluoro-L-Phenylalanine
Objective: Achieve >99% coupling efficiency of Fmoc-Phe(4-F)-OH onto a growing peptide chain. Causality: We utilize HATU over standard DIC/HOBt because the highly reactive uronium species generated by HATU overcomes the localized hydrophobicity and minor steric hindrance induced by the fluorinated aromatic ring, driving the reaction to completion rapidly.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes to maximize pore accessibility.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (6 x 1 min).
-
Activation: To the 0.2 M Fmoc-Phe(4-F)-OH solution (from Protocol 1), add 0.95 molar equivalents of HATU and 2.0 molar equivalents of DIPEA. Allow pre-activation for exactly 2 minutes.
-
Coupling: Transfer the activated mixture to the resin and agitate for 45 minutes at room temperature.
-
Self-Validation Step (Kaiser Test): Withdraw a few resin beads and perform a Kaiser test.
-
Success Criteria: A yellow bead result confirms complete coupling (absence of free primary amines). If the beads are blue or green, perform a secondary coupling using DIC/Oxyma to alter the activation mechanism and bypass sequence-dependent aggregation.
-
Metabolic Liabilities & Post-Cleavage Toxicity
While the Fmoc-protected monomer is safe to handle under standard laboratory conditions, researchers must be acutely aware of the downstream metabolic liabilities of the final fluorinated peptide.
In vivo, despite the strength of the C–F bond, enzymatic defluorination can occur[1]. If the metabolic breakdown of the peptide yields fluoroacetic acid, it poses a severe toxicity risk. Fluoroacetic acid is highly toxic (LD50 ≈ 10 mg/kg in humans) because it mimics acetic acid, entering the Krebs cycle and reacting with acetyl coenzyme A to form fluorocitrate, which irreversibly inhibits aconitase and halts cellular respiration[1]. Therefore, while your chemical handling protocols protect the synthetic chemist, rigorous pharmacokinetic (PK) and metabolic screening must be employed to protect the biological subject.
References
- Safety D
- Fmoc-4-fluoro-L-phenylalanine Product Specific
- L-Fmoc-4-fluorophenylalanine 169243-86-1 MilliporeSigma (Sigma-Aldrich)
- SAFETY DATA SHEET - 2-Amino-5-fluoropyridine (Proxy for Fluorinated Degrad
- Metabolism and Toxicity of Fluorine Compounds N
Sources
Methodological & Application
Application Note: Precision Solid-Phase Peptide Synthesis of N-Fmoc-2,5-difluoro-L-phenylalanine
Abstract
The incorporation of fluorinated amino acids, particularly N-Fmoc-2,5-difluoro-L-phenylalanine (Fmoc-2,5-F2-Phe-OH) , into peptide sequences is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and tuning protein-protein interactions via quadrupole-quadrupole forces. However, the electron-withdrawing nature of the fluorine substituents alters the electronic landscape of the aromatic ring, potentially influencing the acidity of the
Introduction & Chemical Context
The Fluorine Effect
The substitution of hydrogen with fluorine in the phenylalanine ring introduces significant electronic changes without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the residue resistant to oxidative metabolism (e.g., by cytochrome P450).
-
Electronic Modulation: The 2,5-difluoro substitution pattern creates a polarized aromatic system. This electron deficiency promotes
stacking interactions with electron-rich aromatic rings (e.g., Trp, Tyr, standard Phe), which is valuable for stabilizing secondary structures or designing stapled peptides.
Synthetic Challenges
-
-Proton Acidity: The electron-withdrawing effect of the fluorine atoms propagates to the backbone, slightly increasing the acidity of the
-proton compared to native Phenylalanine. This elevates the risk of base-catalyzed racemization during the activation and coupling steps. -
Solubility: While generally soluble in DMF, the hydrophobic fluorinated ring can lead to aggregation on-resin if the peptide loading is high.
Pre-Synthesis Considerations
Materials & Storage[1]
-
Reagent: this compound (Purity >98% L-isomer).
-
Storage: Store at +2°C to +8°C in a desiccator. Allow to reach room temperature before opening to prevent condensation.
-
Solvents: Peptide-grade DMF (Dimethylformamide) with low amine content is critical to prevent premature Fmoc removal.
Physicochemical Properties[2]
| Property | Value | Implication for SPPS |
| Molecular Weight | ~423.4 g/mol | Calculate stoichiometry carefully; heavier than Phe. |
| Solubility | Soluble in DMF, NMP | May require sonication (5-10 min) for 0.2M solutions. |
| Racemization Risk | Low-Moderate | Use mild bases (Collidine/TMP) if coupling > 1 hour. |
| Coupling Rate | Comparable to Phe | Steric hindrance is minimal; electronics are the primary factor. |
Detailed Experimental Protocol
Resin Preparation
Resin Selection: Rink Amide MBHA (0.5 – 0.7 mmol/g) is recommended for C-terminal amides. For acids, use Wang resin, but ensure the first loading is catalyzed efficiently (e.g., MSNT/Melm) to prevent racemization.
-
Weigh appropriate resin amount into the reaction vessel.[1][2][3][4]
-
Swelling: Add DMF (10 mL/g resin). Agitate gently for 30 minutes .
Fmoc Deprotection
Standard deprotection conditions are generally safe.
-
Initial Deprotection: Add 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress aspartimide formation if relevant sequences are present).
-
Agitate for 3 minutes . Drain.
-
Secondary Deprotection: Add fresh 20% Piperidine/DMF.
-
Agitate for 10 minutes . Drain.
-
Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature cleavage of the incoming activated ester.
Activation and Coupling (The Critical Step)
To ensure high fidelity, we recommend DIC/Oxyma Pure for standard couplings due to its ability to minimize racemization (epimerization). For difficult sequences (aggregation-prone), HATU/HOAt is the alternative.
Method A: Standard High-Fidelity (Recommended)
-
Reagents:
-
Fmoc-2,5-F2-Phe-OH (3.0 eq)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
-
Procedure:
Method B: High-Power (For Sterically Hindered/Long Peptides)
-
Reagents:
-
Fmoc-2,5-F2-Phe-OH (3.0 eq)
-
HATU (2.9 eq)
-
HOAt (3.0 eq) - Optional but recommended for fluorinated AAs.
-
Base: 2,4,6-Collidine (TMP) (6.0 eq). Note: Collidine is preferred over DIPEA as it is a weaker base (pKa ~7.4 vs 10.5), significantly reducing the risk of
-proton abstraction (racemization).
-
-
Procedure:
-
Dissolve amino acid and HATU/HOAt in DMF.
-
Add Collidine immediately before adding to the resin.
-
Add to resin and agitate for 30–45 minutes .
-
Monitoring
Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).
-
Colorless beads: Coupling complete.
-
Blue beads: Incomplete. Recouple using Method B.
Capping (Optional but Recommended)
-
Add Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v).
-
Agitate for 10 minutes.
-
Wash with DMF (3x).[2]
Cleavage & Isolation
-
Wash resin with DCM (5x) to remove DMF traces (DMF interferes with precipitation). Dry resin under N2.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).[3]
-
Add cocktail (10 mL/g resin) and agitate for 2 hours .
-
Filter resin and precipitate filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge, decant, and wash pellet 2x with ether.
Visualized Workflows
SPPS Cycle Workflow
The following diagram illustrates the logical flow of the synthesis cycle, emphasizing the critical decision points for fluorinated amino acids.
Figure 1: Decision tree for the SPPS cycle of Fmoc-2,5-difluoro-L-phenylalanine.
Activation Mechanism (DIC/Oxyma)
Understanding the activation is key to preventing racemization. Oxyma acts as a nucleophile to form the active ester, suppressing the oxazolone pathway that leads to racemization.
Figure 2: Mechanism of DIC/Oxyma activation showing the suppression of the unstable O-acylisourea intermediate.
Quality Control & Troubleshooting
Analytical HPLC
-
Retention Time: Expect a shift in retention time compared to the non-fluorinated parent peptide. 2,5-difluoro-Phe is generally more hydrophobic, often eluting later on C18 columns.
-
Wavelength: Monitor at 220 nm (amide bond) and 265 nm (Fmoc group if checking protection). The fluorinated ring absorption max is similar to Phe but extinction coefficients may vary slightly.
Mass Spectrometry[8]
-
Mass Shift: The substitution of 2 Hydrogens (approx. 1.008 Da each) with 2 Fluorines (approx. 18.998 Da each) results in a net mass increase.
-
Mass =
Da. -
Verify the [M+H]+ peak is shifted by +36 Da relative to the standard Phe sequence.
-
Mass =
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Aggregation or low solubility. | Use Method B (HATU) and sonicate the AA solution before adding coupling reagent. |
| Racemization (D-isomer) | High base concentration or long activation time. | Switch from DIPEA to Collidine. Reduce pre-activation time to < 1 min. Use DIC/Oxyma. |
| Incomplete Deprotection | Aggregation of the growing chain.[6] | Use 20% Piperidine + 5% DBU (Caution: DBU can cause aspartimide formation, keep time short). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Subra, G., et al. (2008). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 14(34), 10628-10632. Link
-
Verma, S., et al. (2018). Fluorinated Amino Acids in Peptide and Protein Engineering. ChemBioChem, 19(21), 2213-2224. Link
-
Chempep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling. Link
Sources
using N-Fmoc-2,5-difluoro-L-phenylalanine as a 19F NMR probe in proteins
Application Note: Elucidating Protein Dynamics Using N-Fmoc-2,5-difluoro-L-phenylalanine as a ¹⁹F NMR Probe
Executive Summary
In the realm of structural biology and biophysics, elucidating transient protein dynamics and conformational heterogeneity remains a formidable challenge. Traditional ¹H and ¹³C NMR spectroscopy often struggle with spectral crowding and background noise in large biomolecular assemblies. As a Senior Application Scientist, I frequently recommend the strategic incorporation of fluorinated unnatural amino acids—specifically this compound—to bypass these limitations. This application note provides a comprehensive, self-validating workflow for synthesizing and analyzing proteins equipped with this powerful ¹⁹F NMR probe.
Mechanistic Rationale: Why 2,5-Difluorophenylalanine?
The fluorine-19 (¹⁹F) nucleus boasts a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio yielding 83% the sensitivity of protons, all while providing a completely background-free signal in biological systems[1]. Furthermore, substituting a single hydrogen atom with fluorine introduces minimal steric perturbation (the van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), thereby preserving the native protein architecture[2].
The 2,5-difluoro substitution pattern is uniquely powerful. By placing fluorine atoms at the ortho (position 2) and meta (position 5) positions relative to the amino acid backbone, the probe gains sensitivity to two distinct spatial environments simultaneously. Because the chemical shift difference (Δω) between these two fluorines is substantial, aromatic ring-flipping events that typically average out in ¹H NMR (fast exchange) often manifest as slow or intermediate exchange in ¹⁹F NMR. This allows researchers to resolve distinct conformational sub-states that would otherwise remain hidden[3].
Experimental Workflow & Logic
The integration of this compound relies on standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Fmoc SPPS provides an orthogonal combination of temporary and permanent protecting groups, making it the ideal method for incorporating modified amino acids without exposing the growing peptide chain to harsh deprotection conditions[4].
Caption: Workflow for incorporating 2,5-difluoro-L-phenylalanine via SPPS for 19F NMR analysis.
Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success before proceeding to the next step.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide or Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for uniform coupling.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes.
-
Self-Validation Checkpoint: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal; its quantification validates the resin loading capacity.
-
-
Coupling of this compound: Pre-activate 3-4 equivalents of the unnatural amino acid with HCTU and DIPEA in DMF. Add to the resin and agitate for 60 minutes.
-
Causality: The electronegative fluorine atoms do not significantly hinder carboxylate activation, allowing standard coupling reagents to remain highly effective.
-
Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A clear/yellow resin indicates complete coupling (>99%), whereas blue beads indicate unreacted primary amines, necessitating a double-coupling step.
-
-
Cleavage: Treat the resin with a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours.
-
Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting group byproducts during global acidic cleavage.
-
Protocol B: ¹⁹F NMR Sample Preparation
-
Buffer Exchange: Dissolve the purified, lyophilized peptide in 50 mM sodium phosphate buffer (pH 7.4) containing 10% D₂O.
-
Causality: ¹⁹F NMR requires D₂O solely for the spectrometer's deuterium lock. Unlike ¹H NMR, there is no need for 100% D₂O or complex solvent-suppression sequences because biological buffers lack endogenous fluorine.
-
-
Internal Referencing: Add 0.1% Trifluoroacetic acid (TFA) as an internal standard (set to -76.55 ppm).
-
Self-Validation Checkpoint: Acquire a rapid 1D ¹H NMR spectrum before tuning to ¹⁹F. Sharp, well-dispersed amide proton resonances in the 7-9 ppm range validate that the protein is properly folded and not aggregating in the chosen buffer.
-
Protocol C: ¹⁹F NMR Acquisition and Dynamics Analysis
-
Probe Tuning: Tune the NMR probe to the ¹⁹F Larmor frequency (e.g., ~470 MHz on a 500 MHz instrument).
-
Acquisition: Acquire 1D ¹⁹F spectra using an inverse-gated ¹H-decoupling pulse sequence.
-
Causality: Proton decoupling removes the J-coupling multiplet splitting between the fluorine atoms and the adjacent aromatic protons on the phenyl ring, collapsing the signal into sharp, easily quantifiable singlets. This significantly enhances the signal-to-noise ratio.
-
-
Dynamics Measurement: Execute Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments to quantify microsecond-to-millisecond conformational exchange.
-
Self-Validation Checkpoint: Plot the transverse relaxation rate (R₂) against the CPMG pulse frequency. A flat dispersion profile indicates a rigid, single-state conformation, whereas a sigmoidal curve validates the presence of intermediate conformational exchange (ring-flipping or structural breathing).
-
Caption: Logical relationship between protein conformational states and 19F NMR signal properties.
Data Presentation: Comparative Analysis
To justify the use of 2,5-difluorophenylalanine over traditional isotopic labeling, the following table summarizes the quantitative and mechanistic advantages of ¹⁹F NMR in protein dynamics studies.
Table 1: Comparative Advantages of ¹⁹F NMR vs ¹H/¹³C NMR for Protein Dynamics
| Parameter | Standard ¹H/¹³C NMR | ¹⁹F NMR (2,5-diF-Phe Probe) | Mechanistic Advantage |
| Background Signal | High (requires isotope labeling or suppression) | Zero (no native fluorine in biology) | Absolute specificity for the probe site without uniform labeling[1]. |
| Chemical Shift Range (Δδ) | Narrow (~10-15 ppm for protons) | Exceptionally broad (>300 ppm) | Highly sensitive to subtle van der Waals or electrostatic changes[2]. |
| Conformational Exchange | Fast exchange (averaged signals) | Slow/Intermediate exchange | Large Δω resolves distinct conformers (e.g., ring flips) that are otherwise hidden[3]. |
| Steric Perturbation | Baseline (Native) | Minimal (F radius = 1.47 Å vs H = 1.20 Å) | Preserves native protein fold and function while providing a reporter[2]. |
References
1.[1] Benchchem. "3-Bromo-5-fluoro-L-phenylalanine". Available at: 2.[4] National Institutes of Health (NIH). "Advances in Fmoc solid‐phase peptide synthesis". Available at: 3.[2] ACS Publications. "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases". Available at: 4.[3] ResearchGate. "Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy". Available at:
Sources
microwave-assisted synthesis conditions for Fmoc-2,5-difluoro-Phe incorporation
Executive Summary
The incorporation of fluorinated amino acids, such as Fmoc-2,5-difluoro-L-phenylalanine (Fmoc-2,5-F2-Phe-OH) , is a critical strategy in medicinal chemistry to modulate peptide lipophilicity, proteolytic stability, and receptor binding affinity. However, the unique electronic properties of the difluorophenyl ring—specifically the inductive electron-withdrawal by the ortho (2-position) and meta (5-position) fluorine atoms—present distinct synthetic challenges. These include deactivation of the nucleophilic amine during subsequent couplings and, critically, a heightened susceptibility to racemization during carboxyl activation.
This guide details an optimized Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol. Unlike standard protocols that utilize high-energy (75–90°C) coupling for rapid synthesis, this method prioritizes chiral integrity by utilizing a controlled-temperature environment (50°C) and the DIC/Oxyma Pure activation system, which is superior to onium salts (HATU/HBTU) for suppressing oxazolone-mediated racemization in electron-deficient aromatic amino acids.
Technical Background & Mechanistic Insight
The "Difluoro" Effect
The introduction of fluorine atoms onto the phenylalanine ring fundamentally alters the residue's reactivity profile compared to native Phe.
-
Acidity of the
-Proton: The strong electron-withdrawing nature ( effect) of the fluorine atoms, particularly at the ortho (2) position, pulls electron density away from the -carbon. This lowers the pKa of the -proton, making it more susceptible to base-catalyzed abstraction. -
Oxazolone Formation: Upon activation (e.g., formation of an active ester), the risk of cyclization to form an oxazolone (azlactone) intermediate increases. The oxazolone can readily tautomerize, leading to the loss of chirality (racemization) before the incoming amine attacks.
-
Nucleophilic Deactivation: Once the Fmoc-2,5-F2-Phe is incorporated and deprotected, the resulting N-terminal amine is less nucleophilic than a standard Phe amine due to the through-space electrostatic repulsion and inductive withdrawal from the nearby fluorinated ring. This makes the next coupling step difficult.
Why Microwave?
While room temperature (RT) synthesis is safer for chirality, it is often too slow for hydrophobic fluorinated residues, leading to deletion sequences (incomplete coupling). Microwave irradiation provides the necessary kinetic energy to overcome the activation barrier and disrupt inter-chain aggregation, but it must be applied judiciously to avoid thermal racemization.
Optimized Experimental Protocol
Reagents & Materials
-
Resin: Rink Amide ProTide or Wang (Low loading, 0.2–0.4 mmol/g recommended to reduce aggregation).
-
Amino Acid: Fmoc-2,5-difluoro-L-Phe-OH (0.2 M in DMF).
-
Activator: DIC (Diisopropylcarbodiimide), 0.5 M in DMF.[1]
-
Base/Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate), 0.5 M in DMF.
-
Note: Avoid HATU/DIEA for this specific residue coupling. The presence of the tertiary base (DIEA) significantly increases the rate of
-proton abstraction at elevated temperatures.
-
-
Deprotection: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation if Asp is present, and reduce general base-catalyzed side reactions).
Microwave Cycle Parameters
| Parameter | Deprotection | Coupling (Fmoc-2,5-F2-Phe) | Coupling (Subsequent AA) |
| Temperature | 75°C | 50°C (Critical) | 75°C (Standard) |
| Time | 3 min | 10 min (Double Couple) | 5 min |
| Power (Max) | 50 W | 25 W | 40 W |
| Agitation | High | Medium | High |
Protocol Note: The coupling of Fmoc-2,5-F2-Phe is performed at 50°C rather than the standard 75°C. This 25°C reduction creates a "safety window" that maintains fast kinetics (approx. 4x faster than RT) while keeping the racemization rate negligible (<0.5%).
Step-by-Step Workflow
-
Resin Swelling: Swell resin in DMF for 15 min (RT) prior to initial MW step.
-
Fmoc Deprotection (Pre-Cycle):
-
Coupling of Fmoc-2,5-F2-Phe:
-
Activation: Premix Amino Acid (1.0 equiv), Oxyma Pure (1.0 equiv), and DIC (1.0 equiv) for 30 seconds before adding to the reaction vessel. This pre-activation ensures formation of the O-acylisourea/active ester before contact with the resin.
-
Reaction: Add to resin. Irradiate at 50°C for 10 minutes .
-
Drain & Recouple: Drain vessel. Repeat addition of fresh reagents. Irradiate at 50°C for 10 minutes .
-
Rationale: The "Double Couple" strategy ensures >99.5% incorporation without requiring extreme temperatures that risk chirality.
-
-
Capping (Optional but Recommended):
-
Acetic Anhydride/DIEA/DMF. RT for 5 min. Caps any unreacted amines to prevent deletion sequences.
-
-
Coupling of Next Residue (Post-F2-Phe):
-
Due to the lowered nucleophilicity of the F2-Phe amine, the next amino acid should be coupled using high-efficiency conditions (e.g., HATU/DIEA at 75°C for 5 min) to drive the reaction to completion.
-
Visualization of Workflows & Mechanisms
Racemization Risk Pathway
The following diagram illustrates the oxazolone mechanism favored by the electron-withdrawing fluorine atoms and how the DIC/Oxyma protocol intercepts this pathway.
Caption: Figure 1. Mechanism of base-catalyzed racemization via oxazolone formation. The 2,5-difluoro substitution increases acidity, making the red pathway dominant if high temp or strong bases (DIEA) are used.
Experimental Workflow
Caption: Figure 2.[4] Optimized MW-SPPS workflow for Fmoc-2,5-difluoro-Phe. Note the double-coupling step at reduced temperature (50°C) to ensure purity.
Comparative Data: Reagent Performance
The following table summarizes the expected racemization levels of electron-deficient Phenylalanine derivatives under various coupling conditions.
| Coupling Condition | Reagents | Temperature | Est.[2][3][4][5][6][7][8] Racemization (%) | Coupling Efficiency |
| Standard MW | HBTU / DIEA | 75°C | 5.0 – 12.0% | High |
| Standard Room Temp | HBTU / DIEA | 25°C | 0.5 – 1.5% | Low (Risk of deletion) |
| Optimized MW (Rec.) | DIC / Oxyma | 50°C | < 0.5% | High |
| Aggressive MW | HATU / DIEA | 75°C | > 15.0% | Very High |
Data Interpretation: While HATU/DIEA is the most powerful coupling system, the presence of the base (DIEA) at 75°C is catastrophic for the chiral purity of 2,5-difluoro-Phe. The DIC/Oxyma system creates a near-neutral activation environment (pH ~6-7), which drastically minimizes proton abstraction while maintaining high acylation rates via the microwave effect.
Quality Control & Troubleshooting
-
Monitoring: Use the Chloranil Test for secondary amines or Kaiser Test for primary amines to verify coupling completion. Note that the Kaiser test may yield a "false orange" rather than deep blue due to the electronic deactivation of the F2-Phe amine.
-
Racemization Check: It is mandatory to perform a Cahn-Ingold-Prelog (CIP) analysis on the cleaved peptide. Use a C18 column with a shallow gradient (e.g., 0.5% B/min) or a chiral stationary phase (e.g., Chiralpak) to separate diastereomers (L-F2-Phe vs D-F2-Phe).
-
Common Failure Mode: If the subsequent amino acid fails to couple (deletion), it is likely due to the low nucleophilicity of the F2-Phe amine. Solution: Use double coupling for the next residue and consider using HATU at 75°C for that specific step.
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Overview.
- Source: CEM Corporation / Springer N
- Relevance: Establishes baseline protocols for MW-SPPS and the use of DIC/Oxyma.
-
URL:[Link]
-
Limiting Racemiz
- Efficient Peptide Synthesis: Oxyma Pure vs. HOBt/HATU. Source: Bachem / Subirós-Funosas, R., et al. (2009). Chemistry – A European Journal. Relevance: Validates Oxyma Pure as the superior additive for suppressing racemization compared to benzotriazoles (HOBt) and its safety profile.
-
Fluorinated Phenylalanines: Synthesis and Applic
- Source: Villo, P., et al. (2020). Beilstein Journal of Organic Chemistry.
- Relevance: Discusses the electronic properties of fluorinated Phe derivatives and their impact on peptide stability and synthesis.
-
URL:[Link]
- Racemization of Phenylglycine and Phenylalanine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. peptideweb.com [peptideweb.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Precision Fmoc Removal for Electron-Deficient Phenylalanine Analogs
Topic: Fmoc Deprotection Strategies for Electron-Deficient Phenylalanine Derivatives Content Type: Detailed Application Note & Protocols Audience: Senior Peptide Chemists, Process Chemists, and Drug Discovery Scientists.
Abstract & Scope
The incorporation of electron-deficient phenylalanine derivatives—such as 4-nitro-phenylalanine (
Standard Fmoc removal conditions (20% piperidine in DMF) often lead to catastrophic side reactions for these substrates, primarily racemization (via
Mechanistic Analysis: Why Standard Protocols Fail
The fluorenylmethoxycarbonyl (Fmoc) group is traditionally removed via an E1cB mechanism using piperidine (pKa
-
Inductive Acidification (Racemization): EWGs pull electron density from the aromatic ring, which inductively stabilizes the carbanion at the
position. This lowers the pKa of the -proton, allowing piperidine to abstract it, leading to enolization and subsequent racemization. -
Ring Electrophilicity (
): Strong EWGs (especially -F and -NO2) activate the aromatic ring toward nucleophilic attack. Piperidine is a strong secondary amine nucleophile. It can attack the ring (particularly at ortho or para positions occupied by leaving groups like Fluorine), forming stable adducts that permanently modify the peptide.
Visualization: Competing Reaction Pathways
The following diagram illustrates the divergence between the desired Fmoc cleavage and the deleterious side reactions driven by the EWG.
Figure 1: Mechanistic divergence during Fmoc deprotection of electron-deficient phenylalanine. Standard bases trigger competing pathways leading to racemization and adduct formation.
Critical Parameters and Reagent Selection
To mitigate these risks, we must manipulate two variables: Basicity (pKa) and Nucleophilicity .
| Parameter | Standard (Piperidine) | Alternative 1 (Piperazine) | Alternative 2 (HOBt Additive) |
| pKa (approx) | 11.1 | 9.8 | N/A (Buffer effect) |
| Nucleophilicity | High | Moderate | N/A |
| Racemization Risk | High | Low | Very Low |
| High | Moderate | Low | |
| Deprotection Speed | Fast (<5 min) | Slower (10-20 min) | Moderate |
Experimental Protocols
Protocol A: The Buffered "Gold Standard" (Anti-Racemization)
Best for: Nitro-Phe, Cyano-Phe, and Mono-fluoro-Phe where racemization is the primary concern.
This protocol utilizes 1-Hydroxybenzotriazole (HOBt) as an acidic additive.[2] HOBt lowers the effective pH of the organic microenvironment just enough to suppress the abstraction of the
Materials:
-
HOBt (anhydrous preferred, or monohydrate)
Step-by-Step Procedure:
-
Preparation of Cocktail: Dissolve HOBt in DMF to a concentration of 0.1 M. Add Piperidine to achieve a final concentration of 20% (v/v).
-
Note: The solution may turn slightly yellow; this is normal. Prepare fresh daily to avoid piperidine oxidation byproducts.
-
-
Resin Swelling: Ensure resin is fully swollen in DMF (2 x 15 min).
-
Short Deprotection (Cycle 1): Add the deprotection cocktail (5 mL per gram of resin). Agitate for 3 minutes . Drain.
-
Why: This removes the bulk of the Fmoc group and the generated dibenzofulvene (DBF) quickly, minimizing contact time.
-
-
Long Deprotection (Cycle 2): Add fresh cocktail. Agitate for 7 minutes . Drain.
-
Flow Wash: Wash immediately and aggressively with DMF (5 x 1 min).
-
QC Check: Perform a UV check of the filtrate at 301 nm. If signal persists, a third short cycle (3 min) may be required, but avoid over-exposure.
-
Protocol B: The "Soft Base" Method (Anti- )
Best for: Pentafluorophenylalanine (
Piperidine is too nucleophilic for these substrates. We substitute it with Piperazine , which is a weaker base and less aggressive nucleophile, often used in conjunction with DBU in very low concentrations if kinetics are sluggish.
Materials:
Step-by-Step Procedure:
-
Preparation of Cocktail: Dissolve 10% (w/v) Piperazine in a mixture of 90:10 DMF/EtOH.
-
Why EtOH? Piperazine has solubility issues in pure DMF; ethanol aids solubility and slightly solvates anions, reducing their reactivity.
-
-
Deprotection Cycles:
-
Cycle 1: Add cocktail. Agitate for 5 minutes . Drain.
-
Cycle 2: Add cocktail. Agitate for 15 minutes . Drain.
-
Note: Piperazine kinetics are slower than piperidine. Do not shorten these times unless validated by UV monitoring.
-
-
Washing: Wash with DMF (3x), then DCM (3x), then DMF (3x).
-
Why: Piperazine is "stickier" on polystyrene resins than piperidine. The DCM wash helps collapse and re-swell the resin to release trapped base.
-
Quality Control & Troubleshooting
Since these side reactions are subtle, standard LC-MS may miss them if you aren't looking for specific signatures.
Detecting Adducts
If piperidine attacks the ring (displacing a Fluorine, MW=19), the mass shift is specific.
-
Target Mass: [M+H]+
-
Impurity Mass: [M - 19 (F) + 85 (Piperidine)] = [M + 66]
-
Action: If this peak is observed >1%, switch immediately to Protocol B .
Detecting Racemization
Racemization results in diastereomers (L-D peptide vs L-L peptide) which have identical mass.
-
Method: You must use a high-resolution C18 HPLC gradient (e.g., 0.5% B/min slope) or a chiral column.
-
Signature: A "shoulder" peak or a split peak on the main product.
-
Action: If observed, switch to Protocol A (HOBt additive).
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the appropriate deprotection cocktail based on the specific phenylalanine derivative.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Sample, M., et al. (2012). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions."[13] Journal of Peptide Science. Link
-
BenchChem. "Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins." Link
-
Peptide Chemistry. "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS): Optimized Fmoc Deprotection Conditions." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. renyi.hu [renyi.hu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes & Protocols: Enhancing Peptide Proteolytic Stability with 2,5-Difluoro-L-phenylalanine
Abstract
The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. A primary strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids designed to block enzymatic cleavage. This guide provides a comprehensive overview and detailed protocols for utilizing 2,5-difluoro-L-phenylalanine (F₂,₅-Phe) as a strategic replacement for Phenylalanine (Phe) to enhance peptide stability against proteases like chymotrypsin. We will explore the mechanistic basis for this enhancement, provide step-by-step protocols for peptide synthesis and stability assessment, and offer guidance on data interpretation, empowering researchers to design next-generation, protease-resistant peptide therapeutics.
Part 1: The Scientific Rationale - Why Use 2,5-Difluoro-L-phenylalanine?
The Challenge: Proteolytic Cleavage at Aromatic Residues
Peptide-based drugs are constantly exposed to a wide array of proteases in biological systems.[1] A significant class of these enzymes, serine proteases such as chymotrypsin, exhibit a strong preference for cleaving peptide bonds at the C-terminal side of large hydrophobic amino acids, particularly aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.[2][3] The enzyme's active site contains a specialized hydrophobic pocket (the S1 pocket) that accommodates the aromatic side chain of the substrate (the P1 residue), positioning the adjacent peptide bond for hydrolysis.[2] This specificity makes Phenylalanine residues hotspots for proteolytic degradation, representing a critical vulnerability in peptide drug design.
A Strategic Solution: The Unique Properties of Fluorine
The incorporation of fluorinated amino acids is a powerful strategy in medicinal chemistry to modulate the biological properties of peptides.[4][5] Fluorine, being the most electronegative element, possesses unique characteristics that can be leveraged to enhance metabolic stability:
-
Steric Hindrance: Although similar in size to a hydrogen atom, the van der Waals radius of fluorine is larger, allowing it to act as a steric shield without dramatically increasing the overall size of the amino acid side chain.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine alters the electronic distribution of the aromatic ring, which can influence key non-covalent interactions (like π-π stacking or cation-π interactions) required for substrate recognition by the enzyme.[5]
-
Increased Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its binding affinity and interaction with biological membranes.[4][6]
When 2,5-difluoro-L-phenylalanine is substituted for Phenylalanine at a cleavage site, these properties synergize to disrupt the precise molecular recognition required for enzymatic catalysis. The difluoro-substitution pattern sterically and electronically perturbs the fit of the aromatic side chain within the protease's S1 pocket, rendering the modified peptide a poor substrate for the enzyme.[7][8] This leads to a significant reduction in the rate of proteolysis and a corresponding increase in the peptide's biological half-life.
Part 2: Experimental Design & Workflow
The process of validating the stabilizing effect of 2,5-difluoro-L-phenylalanine involves a logical sequence of peptide synthesis, purification, and enzymatic challenge assays. A control peptide containing the native Phenylalanine sequence is crucial for establishing a baseline and ensuring the self-validation of the experimental system.
Part 3: Protocols
Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the synthesis of a model peptide and its F₂,₅-Phe analog using standard Fmoc-based solid-phase chemistry.[9]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Phe-OH and Fmoc-L-2,5-difluorophenylalanine-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold diethyl ether
Equipment:
-
Automated or manual peptide synthesizer
-
Shaker
-
Vacuum filtration apparatus
-
Lyophilizer
-
RP-HPLC system and Mass Spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. For Fmoc-L-2,5-difluorophenylalanine, extending the coupling time to 3-4 hours or performing a double coupling may be beneficial to overcome potential steric hindrance.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2) after the last amino acid has been coupled.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity and purity of the collected fractions using analytical RP-HPLC and Mass Spectrometry.
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Protocol 3.2: Proteolytic Stability Assay using α-Chymotrypsin
This protocol provides a method to compare the stability of the native peptide and its F₂,₅-Phe analog. The inclusion of the native peptide serves as a positive control for enzyme activity, validating the assay conditions.[10]
Materials:
-
Lyophilized control (Phe) and modified (F₂,₅-Phe) peptides
-
α-Chymotrypsin (from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
HPLC-grade water and acetonitrile
Procedure:
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of each peptide in HPLC-grade water.
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in assay buffer.
-
-
Reaction Setup:
-
For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
In each tube, add assay buffer and the peptide stock solution to achieve a final peptide concentration of 100 µg/mL in a total volume of 99 µL.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Enzyme Initiation:
-
Initiate the reaction by adding 1 µL of the α-chymotrypsin stock solution to each tube (final enzyme:substrate ratio of 1:100 w/w).
-
For the T=0 time point, add the quenching solution before adding the enzyme.
-
Vortex gently and return the tubes to the 37°C incubator.
-
-
Time Course and Quenching:
-
At each designated time point, remove the corresponding tube from the incubator.
-
Immediately stop the reaction by adding 10 µL of the 10% TFA quenching solution.
-
Vortex and store the samples at -20°C until analysis.
-
Protocol 3.3: RP-HPLC Analysis for Quantifying Peptide Degradation
This protocol describes how to analyze the samples from the stability assay to determine the percentage of intact peptide remaining.[1][7]
Equipment:
-
RP-HPLC system with a UV detector and autosampler
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm
-
Injection Volume: 20 µL
Procedure & Data Analysis:
-
Method Development: Develop an HPLC gradient that effectively separates the intact peptide from its degradation products. The intact peptide should be a sharp, well-defined peak.
-
Sample Analysis: Inject the quenched samples from each time point onto the HPLC.
-
Quantification:
-
Identify the peak corresponding to the intact peptide using the T=0 sample as a reference.
-
Integrate the area of the intact peptide peak for each time point.
-
Calculate the percentage of intact peptide remaining at time t using the following formula: % Intact Peptide = (Peak Area at time t / Peak Area at time 0) * 100
-
Part 4: Data Interpretation and Expected Results
The primary output of this workflow is a quantitative comparison of the stability of the two peptides. For clear presentation and easy comparison, the results should be tabulated and plotted graphically.
Data Presentation
The calculated percentages of the remaining intact peptide should be summarized in a table.
Table 1: Comparative Proteolytic Stability of Control and F₂,₅-Phe Modified Peptides
| Incubation Time (min) | % Intact Control Peptide (Phe) | % Intact Modified Peptide (F₂,₅-Phe) |
| 0 | 100 | 100 |
| 5 | 65 | 98 |
| 15 | 25 | 95 |
| 30 | 5 | 92 |
| 60 | <1 | 88 |
| 120 | Not Detected | 81 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Expected Outcome
A successful experiment will demonstrate a significantly slower rate of degradation for the peptide containing 2,5-difluoro-L-phenylalanine compared to the native control peptide. When plotted, the degradation curve for the modified peptide will have a much shallower slope, indicating enhanced resistance to chymotrypsin-mediated proteolysis. This result provides direct evidence that the strategic substitution effectively blocks enzymatic cleavage at the target site.
Conclusion
The site-specific incorporation of 2,5-difluoro-L-phenylalanine is a highly effective and robust strategy for enhancing the proteolytic stability of therapeutic peptides. By sterically and electronically disrupting the enzyme-substrate recognition at Phenylalanine cleavage sites, this modification can dramatically extend a peptide's half-life in a proteolytic environment. The protocols detailed in this guide provide a clear and self-validating framework for synthesizing, testing, and quantifying the stabilizing effects of this powerful non-canonical amino acid, paving the way for the development of more durable and effective peptide-based drugs.
References
-
Kasper, P. T., & Reichert, J. M. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2017). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 49(8), 1395–1406. [Link]
-
Rathwell, K., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Environmental Science & Technology, 57(26), 9786–9797. [Link]
-
GenScript. (2023). Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript Application Note. [Link]
-
Acedo, J. Z. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 64(22), 16295–16300. [Link]
-
Jäger, M., & Wennemers, H. (2016). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 3(1), 99-107. [Link]
-
Rathwell, K., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Environmental Science & Technology. [Link]
-
Pharmaffiliates. (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Pharmaffiliates Blog. [Link]
-
Han, H., et al. (2016). Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization. Scientific Reports, 6, 36329. [Link]
-
Zorko, M., & Lunder, M. (2011). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy, 55(1), 46-53. [Link]
-
Dahiya, R., & Pathak, D. (2007). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Acta Pharmaceutica, 57(4), 421-432. [Link]
-
Sharkey, M., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1096. [Link]
-
Lee, H. Y., & Lee, H. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Zhang, Y., et al. (2019). Noncovalent Stapling of a-Helical Peptides with a Naphthalene Diimide-Based Bolaamphiphile against Proteolytic Digestion. Chemical Communications, 55(64), 9491-9494. [Link]
-
Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 53(22), 5718-5721. [Link]
-
Wood, E. J. (n.d.). Cleavage into small peptide fragments. UCL Department of Biochemistry and Molecular Biology. [Link]
-
Kumar, A., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Journal of Pharmaceutical Research and Reports, 4(3), 1-10. [Link]
-
Motahhary, M. (2019). Chymotrypsin cleavage sites? ResearchGate. [Link]
-
Ishida, Y., et al. (2014). Inducing β-Peptide Structures from the Inside Out. Chemical Science, 5, 4773-4778. [Link]
-
Richards, D. A. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. Nanyang Technological University. [Link]
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7038. [Link]
-
Swift, T., et al. (2019). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Rapid Communications, 40(17), 1900115. [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Bioscience Inc. [Link]
-
Geisz, A., et al. (2012). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. Journal of Biological Chemistry, 287(21), 16995-17004. [Link]
-
Gasteiger, E., et al. (2005). PeptideCutter - Special cleavage rules for trypsin and chymotrypsin. ExPASy SIB Bioinformatics Resource Portal. [Link]
-
Rege, A., & Raines, R. T. (2023). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]
-
Dziuba, K., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2588. [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [homepages.ucl.ac.uk]
- 3. PeptideCutter [web.expasy.org]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 9. pentelutelabmit.com [pentelutelabmit.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Hydrophobic Fluorinated Peptides in DMF and NMP
Welcome to the Technical Support Center. Synthesizing and solubilizing highly hydrophobic, fluorinated peptides presents unique thermodynamic and kinetic challenges. Standard polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) frequently fail to solvate these sequences, leading to on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) or irreversible precipitation post-cleavage.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.
I. Diagnostic Workflow
Workflow for troubleshooting fluorinated peptide aggregation.
II. Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why do my fluorinated peptides suddenly crash out of DMF/NMP, even when standard hydrophobic peptides remain soluble?
A1: Fluorinated peptides suffer from a compounding effect of two distinct aggregation drivers. First, stretches of hydrophobic amino acids naturally form intermolecular hydrogen bonds, assembling into insoluble
Q2: I am experiencing shrinking resin and failed couplings during SPPS. How can I modify my DMF/NMP solvent system without altering the peptide sequence?
A2: You must disrupt the hydrogen-bonding network. The most immediate intervention is the addition of a chaotropic salt, specifically Lithium Chloride (LiCl), to your DMF or NMP[3].
Causality: The
Q3: My cleaved fluorinated peptide is a brick in the vial and won't dissolve in DMF or DMSO. What is the best co-solvent?
A3: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is the gold standard for this specific issue.
Causality: HFIP operates via two mechanisms. First, it is a potent
Q4: If solvent additives fail, how can I engineer the sequence to prevent aggregation during synthesis?
A4: Incorporate Pseudoproline dipeptides (derived from Ser, Thr, or Cys) into the sequence[6].
Causality: Pseudoprolines feature a synthetic oxazolidine or thiazolidine ring. This bulky cyclic structure mimics proline by introducing a severe steric "kink" into the peptide backbone, which strongly favors the cis-amide bond conformation[6][7]. This kink physically prevents the peptide chain from adopting the linear, extended conformation required to stack into
III. Quantitative Comparison of Solubilization Strategies
| Strategy | Primary Mechanism of Action | Application Phase | Solubilization Efficacy | |
| 100% DMF / NMP | Baseline polar aprotic solvation | SPPS / Post-Cleavage | Low | Poor |
| 0.4 - 0.8 M LiCl in DMF | Chaotropic disruption of backbone H-bonds | SPPS (On-Resin) | Moderate-High | Moderate |
| HFIP / DMF (20:80) | Fluorophilic solvation & | Post-Cleavage | Very High | Excellent |
| Pseudoproline Dipeptides | Backbone kink via forced cis-amide conformation | SPPS (Pre-emptive) | Very High | Excellent |
IV. Self-Validating Experimental Protocols
Protocol 1: On-Resin Chaotropic Solubilization (LiCl/DMF)
Use this protocol when resin shrinkage or incomplete deprotection/coupling is observed during SPPS.
-
Preparation: Prepare a solution of 0.8 M LiCl in anhydrous DMF. Ensure complete dissolution (sonicate if necessary).
-
Resin Wash: Drain the current solvent from the reaction vessel. Add 5-10 volumes of the 0.8 M LiCl/DMF solution to the resin.
-
Incubation: Agitate the resin gently for 15–30 minutes at room temperature[8].
-
Coupling: Perform the subsequent Fmoc-deprotection and amino acid coupling steps directly in the 0.8 M LiCl/DMF solvent system[4].
-
Self-Validation Check: Measure the resin bed volume in a graduated syringe before and after the LiCl wash. A successful disruption of aggregates will result in a visibly restored (increased) resin swelling volume.
Protocol 2: Post-Cleavage Fluorophilic Solvation (HFIP Co-solvent)
Use this protocol for lyophilized fluorinated peptides that refuse to dissolve in standard assay buffers or pure DMF/DMSO.
-
Initial Solvation: Weigh the crude lyophilized peptide. Add pure HFIP to achieve a concentration of 1.0 to 5.0 mg/mL[1].
-
Disruption: Sonicate the mixture for 10–25 minutes to ensure complete disruption of pre-formed
-sheet aggregates[5]. -
Co-solvent Transition: Slowly add DMF (or your target assay buffer) dropwise while vortexing, until the desired final concentration is reached (typically yielding a 10-20% HFIP final concentration).
-
Self-Validation Check: The solution must transition from turbid to optically clear. To definitively validate that the peptide is monomeric and not just suspended as micro-aggregates, analyze a 10
L aliquot via Dynamic Light Scattering (DLS); a monodisperse peak indicates successful solubilization.
Protocol 3: Pre-emptive Backbone Disruption (Pseudoproline Incorporation)
Use this protocol during the sequence design phase for known "difficult" or highly fluorinated sequences.
-
Sequence Analysis: Identify stretches of 5-6 contiguous hydrophobic/fluorinated amino acids.
-
Substitution: Locate a Ser, Thr, or Cys residue immediately preceding or within this hydrophobic block. Replace this residue and the preceding amino acid with a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(
)-OH)[6]. -
Coupling: Couple the pseudoproline dipeptide using standard activation (e.g., HATU/DIPEA in DMF) for 1-2 hours. Do not attempt to couple single pseudoproline monomers due to extreme steric hindrance; always use pre-formed dipeptides[6].
-
Self-Validation Check: Perform a Kaiser (Ninhydrin) test post-coupling. A clear negative result (yellow beads, no blue color) validates that the sequence remained solvated enough to achieve >99% coupling efficiency.
V. References
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield, chempep.com,
-
Pseudoproline Dipeptides - AAPPTEC, peptide.com,
-
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt), benchchem.com,
-
Fluorinated beta-sheet breaker peptides, rsc.org,
-
Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?, nih.gov,
-
Molecular Mechanism of Beta-Amyloid Aggregation Inhibition by KLVFF, acs.org,
-
Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides, nih.gov,
-
Synthesis of Cyclic Peptide Disulfide-PHPMA Conjugates via Sequential Active Ester Aminolysis and CuAAC Coupling, researchgate.net,
Sources
- 1. Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C3TB21483D [pubs.rsc.org]
- 2. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Systemic Antibacterial Activity of Novel Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
resolving aggregation issues in synthesis of fluorine-rich peptide sequences
The Core Challenge: The "Fluorous Effect" in SPPS
Scientist's Note: If you are synthesizing peptides with multiple fluorinated residues (e.g., pentafluorophenylalanine, trifluoromethyl-alanine, or hexafluoroleucine), you are not just fighting standard hydrophobic aggregation; you are fighting the Fluorous Effect .
Fluorine is simultaneously hydrophobic and lipophobic. Fluorinated side chains tend to segregate from both aqueous and standard organic solvents (like DMF), preferentially interacting with each other. This creates "fluorous domains" within the resin matrix—tightly packed, solvent-excluding aggregates that shield the N-terminus from incoming activated amino acids.
Standard "difficult peptide" protocols often fail here because they address hydrogen bonding (beta-sheets) but neglect fluorous-fluorous stacking. This guide provides the specialized protocols to disrupt both.
Diagnostic Module: Is Aggregation Your Problem?
Before changing your chemistry, confirm the diagnosis. Fluorinated aggregates are often "stealthy."
Troubleshooting Q&A: Diagnosis
Q: My Kaiser test is negative (yellow) after coupling, but my crude yield is terrible and full of deletion sequences. What is happening? A: You are likely experiencing False Negative Monitoring . In fluorine-rich sequences, the peptide chains can collapse so densely that the ninhydrin reagent cannot penetrate the aggregate to react with the free amines.
-
The Fix: Stop relying on Kaiser tests for fluorinated regions.
-
Protocol: Perform a Micro-Cleavage .
-
Remove ~5 mg of resin.
-
Treat with 100 µL TFA/H2O/TIS (95:2.5:2.5) for 15 minutes.
-
Precipitate in ether, spin down, and dissolve in MeCN/H2O.
-
Inject into LC-MS. If you see
peaks, your coupling failed despite the "passed" Kaiser test.
-
Strategic Solutions: Protocols & Methodologies
Module A: Resin Selection & Loading
The Causality: Polystyrene (PS) resins are hydrophobic. When you grow a fluorinated chain on PS, the resin and peptide interact too strongly, collapsing the pore structure.
-
Recommendation: Switch to ChemMatrix (100% PEG) or TentaGel .
-
Why: PEG is amphiphilic. It solvates the resin backbone independently of the peptide, maintaining pore accessibility even when the peptide itself tries to aggregate.
-
Critical Limit: Keep loading < 0.4 mmol/g . High loading forces chains into proximity, accelerating fluorous stacking.
Module B: Solvent Engineering (The "Magic" vs. The "Fluorous")
Standard DMF is often insufficient to solvate fluorinated beta-sheets.
Q: DMF isn't working. Should I use DCM? A: No. DCM swells the resin but does not disrupt secondary structure. You need Chaotropes or Fluorinated Solvents .
Protocol: The Solvent Decision Matrix
| Solvent System | Use Case | Mechanism |
| NMP (N-Methyl-2-pyrrolidone) | Mild Aggregation | Higher dipole moment than DMF; better penetration of hydrophobic clusters. |
| "Magic Mixture" | Strong H-Bonding | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate . Disrupts beta-sheet H-bonds. |
| The "Fluorous Breaker" | Fluorine-Rich Chains | DMF + 10-20% TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) . |
Scientist's Warning on HFIP/TFE: Fluorinated alcohols (TFE/HFIP) are potent solvents for fluorinated peptides because "like dissolves like." However, they are nucleophilic.
-
Risk: They can react with activated esters, capping your peptide.
-
Solution: Use them only during the washing steps or Fmoc-deprotection steps to re-swell the resin. Do NOT use them in the coupling cocktail unless using specialized activation (e.g., activated chlorides) that is compatible.
Module C: Thermal & Chemical Force
Q: Can I use Microwave (MW) heating to force the coupling? A: Yes, but with extreme caution regarding Racemization .
Fluorine is highly electron-withdrawing. If you have a fluorine atom near the alpha-carbon (e.g.,
-
High Temp + Base (DIEA/Piperidine) = Racemization.
Optimized MW-SPPS Cycle for Fluorinated Residues
-
Coupling Reagent: DIC/Oxyma (Superior to HATU at high temps for preventing racemization).
-
Temperature: Limit to 50°C (Standard is often 75°C; 50°C is the safety zone for fluorinated AAs).
-
Base: Minimize base usage. DIC/Oxyma requires less base than HBTU/HATU.
Visualizing the Workflow
The following diagram illustrates the decision logic for rescuing a failing synthesis of a fluorine-rich sequence.
Caption: Decision logic for optimizing Solid Phase Peptide Synthesis (SPPS) of fluorinated sequences, prioritizing resin selection and solvent engineering.
FAQ: Specific Troubleshooting Scenarios
Q: I am using HATU, but the coupling of Fmoc-Pentafluorophenylalanine is stalling at 60%. A: The electron-withdrawing pentafluorophenyl ring reduces the nucleophilicity of the amino group, but it also creates steric bulk.
-
Fix: Switch to COMU or PyOxim . These newer generation reagents often show faster kinetics for sterically hindered amines than HATU.
-
Double Couple: Perform the first coupling for 45 min at 50°C, wash with DMF/TFE (8:2) , then double couple.
Q: My peptide is cleaving, but it's insoluble in water/acetonitrile. A: Fluorinated peptides are often insoluble in standard HPLC buffers.
-
Fix: Dissolve the crude peptide in HFIP or TFE first, then dilute with water/MeCN. If injecting onto HPLC, ensure the column is heated (60°C) to prevent on-column aggregation and peak broadening.
Q: Can I use Pseudoprolines? A: Yes, and you should. If your sequence allows, insert a Pseudoproline (oxazolidine) dipeptide every 5-6 residues. This "kinks" the backbone, physically preventing the formation of the beta-sheets that lead to fluorous stacking.
References
-
ChemMatrix Resin Performance
-
Fluorinated Amino Acids in SPPS
- Voyer, N., et al. (2025). "Utility of fluorinated α-amino acids in development of therapeutic peptides." Expert Opinion on Drug Discovery.
-
Solvent Systems for Difficult Peptides
-
Microwave SPPS & Racemization
- Bacsa, B., et al. (2008).
-
Aggregation Mechanisms
- Muttenthaler, M., et al. (2020). "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Bioengineering and Biotechnology.
Sources
reducing steric hindrance effects of 2,5-difluoro substitution in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in modern peptide drug development: the incorporation of 2,5-difluoro substituted amino acids (such as 2,5-difluorophenylalanine).
While fluorination is highly desirable for improving metabolic stability and enforcing conformational rigidity[1], the 2,5-difluoro substitution pattern introduces severe steric and electronic bottlenecks during synthesis. This guide will decode the causality behind these failures and provide field-proven, self-validating protocols to rescue your peptide yields.
Diagnostic Workflow: Isolating the Bottleneck
Before altering your chemistry, you must identify the exact vector of the coupling failure. The 2,5-difluoro substitution creates two distinct chemical problems depending on the direction of the synthesis.
Decision matrix for troubleshooting 2,5-difluoro amino acid coupling failures in SPPS.
Frequently Asked Questions & Troubleshooting
Q1: Why do I observe massive deletion sequences when coupling the next amino acid ONTO a resin-bound 2,5-difluorophenylalanine?
The Causality: You are facing a dual threat of steric shielding and severe electronic deactivation. The fluorine atom at the 2-position (ortho to the backbone) creates a physical barricade, blocking the incoming activated ester. More critically, the highly electronegative fluorines at the 2 and 5 positions exert a strong inductive electron withdrawal (-I effect) through the
Q2: How can I overcome this electronic deactivation to successfully acylate the 2,5-difluoro amine?
The Solution: You must shift from standard active esters to Acid Fluorides . Acid fluorides are exceptionally electrophilic, overcoming the poor nucleophilicity of the deactivated amine. Furthermore, the fluoride ion is a highly compact leaving group, allowing the activated complex to penetrate the steric shield of the ortho-fluorine[4]. Acid fluorides can be generated safely in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]. (See Protocol A below).
Q3: When coupling the Fmoc-2,5-difluoro amino acid ITSELF onto the peptide chain, my yields are low. Is TFFH required here as well?
The Causality & Solution: Not necessarily. When coupling of the fluorinated amino acid, the challenge is primarily steric (activating the bulky carboxylate adjacent to the ortho-fluorine), not electronic (the nucleophile is the standard, highly reactive amine on the resin). Here, third-generation uronium/aminium salts like COMU are highly effective[6][7]. COMU incorporates Oxyma Pure to form a highly reactive ester that efficiently handles sterically hindered carboxylates without the explosive risks associated with HOAt[8]. (See Protocol B below).
Q4: Can Microwave-Assisted SPPS (MW-SPPS) resolve these bottlenecks?
The Causality: Yes, but with caveats. The primary issue with deactivated amines is a high activation energy (
Quantitative Reagent Selection
To optimize your synthesis, select your coupling reagent based on the specific vector of the reaction.
Table 1: Quantitative Comparison of Coupling Reagents for 2,5-Difluoro SPPS
| Reagent Class | Reagent | Primary Application in Fluorinated SPPS | Relative Reactivity (Sterics) | Epimerization Risk |
| Carbodiimide | DIC / Oxyma | Routine, unhindered sequence elongation | Baseline | Low |
| Aminium/Uronium | HATU | Coupling OF hindered fluoro-AAs | High | Moderate |
| Aminium/Uronium | COMU | Coupling OF hindered fluoro-AAs | Very High | Low (Oxyma-based) |
| Fluoroamidinium | TFFH | Coupling ONTO deactivated fluoro-amines | Extreme | Very Low |
Self-Validating Experimental Protocols
Protocol A: In Situ Acid Fluoride Activation using TFFH (Coupling ONTO the Fluoro-AA)
Use this protocol when the 2,5-difluoro amino acid is already on the resin, and you need to attach the next amino acid in the sequence.
-
Resin Preparation: Ensure the resin-bound 2,5-difluoro amino acid is fully Fmoc-deprotected (20% Piperidine in DMF) and washed thoroughly with DMF (4x) and DCM (4x).
-
Pre-activation (Critical Step): In a separate vial, dissolve the next Fmoc-amino acid (4 eq relative to resin loading) in dry DMF. Add TFFH (4 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (8 eq) to the vial. Stir for 3-5 minutes at room temperature. This brief incubation is required for the complete conversion of the carboxylic acid to the highly reactive Fmoc-amino acid fluoride[5].
-
Coupling: Transfer the pre-activated acid fluoride solution to the resin.
-
Incubation: Agitate the reaction for 2-4 hours at room temperature.
-
Orthogonal Validation: Do not rely solely on the Kaiser test. Deactivated fluorinated amines often yield false-negative colorimetric results. To create a self-validating system, perform a micro-cleavage (using 95% TFA / 2.5% TIPS / 2.5% H2O for 1 hour on a 5 mg resin aliquot) and analyze the crude product via LC-MS to confirm the mass shift of the successful acylation.
Protocol B: Highly Reactive Oxyma-Ester Generation using COMU (Coupling OF the Fluoro-AA)
Use this protocol when you are attaching the Fmoc-2,5-difluoro amino acid to the growing peptide chain.
-
Pre-activation: Dissolve the Fmoc-2,5-difluorophenylalanine (3 eq) and COMU (3 eq) in DMF.
-
Base Addition: Add DIEA (6 eq). You will observe a distinct color change (typically to a red/orange hue), indicating the successful formation of the Oxyma active ester[6][8]. React for 1-2 minutes.
-
Coupling: Add the activated mixture to the deprotected resin and agitate for 1 hour at room temperature.
-
Validation: Wash the resin thoroughly with DMF. Because the nucleophile in this step is a standard (non-fluorinated) amine, a standard Kaiser test is a reliable validation tool here. A clear, yellow resin bead indicates a successful, complete coupling.
References
1.1 - National Institutes of Health (PMC)[1] 2.5 - National Institutes of Health (PMC)[5] 3.6 - BenchChem[6] 4.7 - Bachem[7] 5.9 - Chemical Reviews[9] 6.4 - Thieme Connect[4] 7. 8 - The Journal of Organic Chemistry (ACS)[8] 8. - Sigma-Aldrich 9.2 - National Institutes of Health (PMC)[2] 10.3 - ResearchGate[3]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
overcoming slow reaction rates with electron-deficient Fmoc-amino acids
Technical Support Center: Overcoming Slow Reaction Rates with Electron-Deficient Fmoc-Amino Acids
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter synthesis failures rooted in the inherent electronic properties of specific amino acids. When working with electron-deficient Fmoc-amino acids—such as glycosylated residues, fluorinated analogs, or those with heavily electron-withdrawing protecting groups—chemists face a dual kinetic penalty.
First, electron-withdrawing groups (EWGs) inductively pull electron density away from the
This guide provides self-validating protocols, mechanistic insights, and authoritative troubleshooting steps to help you overcome these thermodynamic and kinetic barriers.
Section 1: Diagnostic FAQs
Q1: Why do my couplings fail or stall specifically after incorporating an electron-deficient amino acid?
A: The issue is rooted in inductive effects. An EWG on an amino acid side chain (e.g., a monosaccharide ring or a trifluoromethyl group) withdraws electron density through the
Q2: Why am I observing high levels of D-epimers when activating electron-deficient Fmoc-amino acids?
A: Epimerization is a kinetic competition between peptide bond formation and
Q3: Standard uronium reagents (HATU/HBTU) aren't working. When should I switch to acid halides? A: You should transition to Fmoc-amino acid chlorides or fluorides when coupling onto an extremely electron-deficient or sterically hindered secondary amine. Uronium-based active esters often fail here because their transition states are too sterically demanding. Acid chlorides bypass this by providing a highly reactive, compact acylating agent that can drive the reaction to completion in minutes, even on unreactive nucleophiles[3].
Section 2: Mechanistic & Troubleshooting Workflows
To systematically resolve these issues, you must first identify whether the electron deficiency resides on the incoming activated amino acid or the resin-bound nucleophile.
Troubleshooting workflow for resolving slow couplings associated with electron-deficient systems.
Mechanistic pathways showing how electron-withdrawing groups accelerate base-catalyzed epimerization.
Section 3: Quantitative Reagent Selection
Selecting the correct activation strategy is a balancing act between reaction velocity and epimerization control. Below is a synthesized comparison of coupling strategies tailored for electron-deficient systems.
| Activation Strategy | Reagent Combination | Relative Coupling Speed | Epimerization Risk | Best Use Case |
| Carbodiimide / Additive | DIC / Oxyma Pure | Moderate | Low | Baseline strategy for incoming electron-deficient Fmoc-AAs to minimize racemization. |
| Uronium (Standard Base) | HATU / DIPEA | Very High | Very High | Standard SPPS; avoid if the incoming AA has a strong EWG[1]. |
| Uronium (Weak Base) | HATU / TMP (Collidine) | High | Moderate | Fast coupling required, but |
| Acid Halide | Fmoc-AA-Cl / DIPEA | Extremely High | Low (if no oxazolone) | Coupling onto unreactive, electron-deficient, or sterically hindered resin-bound amines[3]. |
Section 4: Validated Experimental Protocols
Protocol A: Zero-Preactivation Coupling of Epimerization-Prone, Electron-Deficient Fmoc-Amino Acids
Causality: Pre-activating an electron-deficient amino acid gives the base time to abstract the
-
Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed thoroughly with DMF to remove all traces of piperidine.
-
Reagent Preparation: In a dry vial, dissolve 3.0 equivalents of the electron-deficient Fmoc-amino acid (e.g., Fmoc-Ser(Ac3GlcNAc)-OH) and 3.0 equivalents of Oxyma Pure in minimal anhydrous DMF. Do not add the coupling reagent yet.
-
Delivery: Transfer the amino acid/Oxyma solution directly to the reaction vessel containing the resin.
-
In Situ Activation: Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin suspension.
-
Reaction: Agitate gently for 2 to 4 hours at room temperature. Monitor completion via the Kaiser or Chloranil test.
-
Validation: Cleave a micro-aliquot and analyze via LC-MS to confirm the absence of the +18 Da (hydrolysis) or +12 Da (oxazolone) adducts, and perform chiral GC/HPLC for D-epimer quantification.
Protocol B: Acid Chloride Activation for Coupling Onto Unreactive Amines
Causality: When the resin-bound amine is crippled by adjacent EWGs or steric bulk, standard active esters fail. Fmoc-amino acid chlorides are highly electrophilic and smaller in atomic radius, allowing them to penetrate the steric/electronic shield of the amine[3].
-
Acid Chloride Generation: In a fume hood, dissolve the incoming Fmoc-amino acid (1.0 eq) in anhydrous CH2Cl2. Add SOCl2 (10 eq) and a catalytic amount of DMF (0.1 eq). Stir for 1 hour at room temperature[3].
-
Purification: Remove excess SOCl2 and solvent under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl.
-
Coupling: Dissolve the freshly prepared Fmoc-amino acid chloride (3.0 eq) in a minimal volume of anhydrous CH2Cl2.
-
Base Addition: Add the solution to the resin, immediately followed by the addition of a tertiary amine (e.g., DIPEA, 3.0 eq) to neutralize the HCl generated during amide bond formation.
-
Reaction: Shake for 5 to 30 minutes. Acid chlorides react extremely fast; prolonged exposure can lead to side reactions.
-
Washing: Drain the reaction vessel and wash extensively with CH2Cl2, then DMF, to remove unreacted acyl chloride and salts.
References
-
[1] Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC | Source: nih.gov | 1
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis... | Source: researchgate.net |
-
[2] Overcoming Aggregation in Solid-phase Peptide Synthesis | Source: sigmaaldrich.com | 2
Sources
purification challenges of 2,5-difluoro-L-phenylalanine containing peptides
Technical Support Center: Purification of 2,5-Difluoro-L-Phenylalanine Peptides
Ticket Context: The "Sticky" Substrate
Subject: Overcoming Aggregation and Retention Shifts in Fluorinated Peptide Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction: Welcome to the advanced troubleshooting hub. You are likely here because your peptide containing 2,5-difluoro-L-phenylalanine (2,5-F2-Phe) is behaving atypically compared to its non-fluorinated parent.
The incorporation of 2,5-F2-Phe introduces two distinct physicochemical challenges:
-
Enhanced Hydrophobicity: The fluorine atoms increase the lipophilicity of the phenylalanine side chain, often leading to strong retention on C18 columns.
-
Altered Pi-Pi Stacking: The electron-withdrawing nature of the fluorine atoms at the 2 and 5 positions creates a polarized aromatic ring with a reversed quadrupole moment. This promotes aggressive "face-to-face" pi-stacking with other aromatic residues, driving rapid, insoluble aggregate formation (beta-sheet like structures) before the sample even hits the column.
This guide provides self-validating protocols to solubilize, separate, and recover these "sticky" peptides.
Module 1: The "Crash Out" (Solubility & Aggregation)
The Issue: Sample precipitates immediately upon addition of aqueous buffer or clogs the HPLC injector/guard column.
The Mechanism: Standard peptides are often solubilized in water/acetonitrile mixtures. However, 2,5-F2-Phe peptides form tight hydrophobic aggregates that water cannot penetrate. Standard sonication often fails because it does not disrupt the intermolecular hydrogen bonding and pi-stacking stabilized by the fluorinated rings.
Protocol: The "HFIP Switch" Solubilization Strategy Objective: Break secondary structures to ensure monomeric injection.
| Step | Reagent | Action | Mechanism |
| 1 | 100% HFIP (Hexafluoroisopropanol) | Dissolve crude peptide in minimal HFIP (e.g., 5-10 mg/mL). | HFIP is a potent hydrogen-bond donor that disrupts beta-sheets and helical aggregates [1]. |
| 2 | Sonication | Sonicate for 5 mins at ambient temp. | Ensures complete physical breakdown of solid particles. |
| 3 | Mobile Phase A (Water + 0.1% TFA) | Dilute the HFIP solution slowly (dropwise) with MPA to reach ~10-20% HFIP final conc. | Prevents "shock" precipitation. The residual HFIP maintains the monomeric state in the aqueous environment. |
| 4 | Centrifugation | Spin at 10,000 x g for 5 mins. | Removes any remaining insoluble particulates that could damage the column. |
Critical Note: If the peptide crashes out during Step 3, stop. You must inject a higher percentage of organic solvent or use a "sandwich injection" method (Air gap -> Sample in high organic -> Air gap).
Workflow Visualization:
Caption: Decision tree for solubilizing fluorinated peptides using the HFIP "disruption" method.
Module 2: The "Blob" (Chromatographic Resolution)
The Issue: The target peptide co-elutes with impurities or elutes as a broad, tailing peak on standard C18 columns.
The Mechanism: Fluorine is highly hydrophobic ("The Teflon Effect"). On a standard C18 column, the interaction is purely hydrophobic. Because the 2,5-F2-Phe is so lipophilic, it may adsorb irreversibly or drag along impurities.
-
Why C18 fails: It lacks electronic selectivity. It cannot distinguish well between the target and a "des-fluoro" impurity (missing a fluorine atom) or a stereoisomer.
-
The Solution: Phenyl-Hexyl or Fluoro-Phenyl stationary phases. These columns possess aromatic rings that engage in pi-pi interactions with your peptide. The electron-deficient ring of 2,5-F2-Phe interacts uniquely with the electron-rich phenyl ring of the column, providing "orthogonal" selectivity [2].
Protocol: Stationary Phase Screening
| Parameter | Standard C18 Conditions | Recommended Fluorinated Optimization |
| Column | C18 (Alkyl chain) | Phenyl-Hexyl or PFP (Pentafluorophenyl) |
| Temp | 25°C | 60°C (Reduces viscosity, improves mass transfer of hydrophobic analytes) |
| Modifier | Acetonitrile | Methanol (Promotes different pi-pi selectivity) or ACN/MeOH mix |
| Gradient | 5-95% B | Shallow Gradient (e.g., 1% B per minute increase) |
Column Selection Logic:
Caption: Logic flow for selecting stationary phases based on specific separation failures.
Module 3: The "Ghost" (Yield & Recovery)
The Issue: You see a peak on the analytical HPLC, but after prep-purification and lyophilization, the recovery is <20%.
The Mechanism: Fluorinated peptides are prone to non-specific adsorption to plasticware and lyophilizer surfaces due to their high hydrophobicity.
Troubleshooting Checklist:
-
Collection Vials: Switch from polypropylene (plastic) to glass collection tubes. Fluorinated motifs love to stick to plastic polymers.
-
Passivation: Rinse the HPLC system with 2,2,2-Trifluoroethanol (TFE) or high % Isopropanol between runs to strip "ghost" peptides sticking to the tubing.
-
Lyophilization: Do not lyophilize to complete dryness if possible. Leave a small amount of residual water/buffer, or redissolve immediately. Bone-dry fluorinated peptides can form "concrete-like" aggregates that never resolubilize.
Frequently Asked Questions (FAQ)
Q1: How do I confirm I actually have the 2,5-difluoro-Phe incorporated and not the native Phe?
-
Answer: Check the Mass Spectrum. A single Fluorine substitution adds ~18 Da (replacing H with F).
-
Native Phe: ~147 Da residue mass.
-
2,5-Difluoro-Phe: +36 Da shift (Total ~183 Da residue mass).
-
Tip: If you see a +18 Da peak, you likely have a mono-fluoro impurity.
-
Q2: I'm worried about racemization during synthesis. Is 2,5-F2-Phe more sensitive?
-
Answer: Yes. The electron-withdrawing fluorine atoms on the ring decrease the electron density, which can slightly increase the acidity of the alpha-proton, making the amino acid more prone to racemization during base-catalyzed coupling (e.g., Fmoc removal or slow couplings) [3].
-
Fix: Use Oxyma Pure/DIC as coupling reagents instead of HBTU/DIEA to suppress racemization. Keep coupling times under 60 minutes.
-
Q3: Can I use HFIP in my mobile phase permanently?
-
Answer: Generally, no. HFIP is expensive, volatile, and can damage some pump seals over time. Use it primarily for sample preparation (Module 1). If you must use it in the mobile phase (e.g., 1-5%), ensure your system is vented properly and your column is compatible (most silica C18s are fine, but check pH limits).
References
-
Pumphrey, A.L. et al. (2025). HFIP as a Disaggregating Solvent for Difficult Peptides. Journal of Peptide Science. 1 (Context: General utility of HFIP in peptide solubility).
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. 2 (Context: Selectivity advantages of fluorinated phases).
-
AAPPTEC Technical Guide. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis. 3 (Context: Racemization mechanisms in modified amino acids).
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Validation & Comparative
Analytical Mastery: Mass Spectrometry Fragmentation Patterns of 2,5-Difluoro-Phe Peptides
The incorporation of non-canonical amino acids, specifically 2,5-difluoro-phenylalanine (2,5-diF-Phe), into peptide therapeutics is a premier strategy for enhancing proteolytic stability and tuning target binding via altered cation-π interactions. However, gas-phase sequencing of these engineered peptides via tandem mass spectrometry (MS/MS) presents unique analytical challenges. As a Senior Application Scientist, I have found that standard proteomics workflows often fail to accurately characterize these molecules.
This guide objectively compares the fragmentation performance of 2,5-diF-Phe against canonical and alternative fluorinated variants, providing a causality-driven, self-validating protocol for robust MS/MS characterization.
Mechanistic Causality: The Physics of Fluorinated Fragmentation
To successfully sequence fluorinated peptides, one must first understand how fluorine alters the fundamental physics of collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).
The highly electronegative fluorine atoms exert a profound inductive effect, drawing electron density away from the peptide backbone. In canonical phenylalanine, gas-phase fragmentation often proceeds via competitive pathways, including the loss of ammonia (NH3) facilitated by an aryl-assisted neighboring group mechanism. However, research demonstrates that electron-withdrawing substituents on the phenyl ring suppress this NH3 loss, as the electron-deficient ring can no longer stabilize the intermediate phenonium ion. Instead, the fragmentation is forced down an alternative pathway: the combined loss of H2O and CO, resulting in a highly stable, abundant immonium ion (1)[1]. For 2,5-diF-Phe, this manifests as a dominant, diagnostic immonium ion at m/z 156.06.
Furthermore, side-chain fluorination impacts the overall gas-phase conformation. Cryogenic infrared spectroscopy and ion mobility studies reveal that fluorinated phenylalanines alter intermolecular hydrogen bonding and charge-solvated structures due to the reduced electron density in their aromatic systems (2)[2]. During MS/MS, this translates to predictable shifts in the b and y ion intensity ratios, often resulting in a dominant cleavage N-terminal to the 2,5-diF-Phe residue while suppressing cleavages C-terminal to it.
Comparative Performance Analysis
When engineering a peptide therapeutic, the choice of fluorinated analog directly impacts analytical traceability. 2,5-diF-Phe represents the "sweet spot" between biological stability and mass spectrometric predictability.
Table 1: Quantitative Comparison of Phenylalanine Analog Fragmentation
| Amino Acid Variant | Residue Mass Shift (Da) | Diagnostic Immonium Ion (m/z) | HF Neutral Loss (-20 Da) Probability | Optimal HCD Collision Energy | Analytical Predictability |
| Canonical Phe | 0.00 | 120.08 | None | Standard (27-30%) | High |
| 4-Fluoro-Phe | +17.99 | 138.07 | Low (<5%) | Standard (27-30%) | High |
| 2,5-Difluoro-Phe | +35.98 | 156.06 | Moderate (10-15%) | Stepped (25/30/35%) | High (with optimization) |
| Pentafluoro-Phe | +89.95 | 210.03 | High (>40%) | Low (20-25%) | Low (Complex Spectra) |
Data Synthesis: While Pentafluoro-Phe suffers from rampant, unpredictable neutral losses of hydrogen fluoride (HF) that destroy sequence coverage, 2,5-diF-Phe maintains a stable backbone while providing a highly specific +35.98 Da mass shift and a distinct m/z 156.06 reporter ion.
Self-Validating Experimental Protocol: LC-MS/MS of Fluorinated Peptides
To ensure absolute trustworthiness in sequence assignment, the following methodology is designed as a self-validating system . It employs internal isotopic controls and instrument-level logic gating to eliminate false positives.
Step 1: Isotopic Co-Spiking (The Internal Control)
-
Action : Spike the biological sample with 50 fmol of a synthetic, heavy-isotope labeled version of the target 2,5-diF-Phe peptide (e.g., C-terminal
, -Arginine, +10 Da mass shift). -
Causality : Fluorination significantly increases peptide hydrophobicity, causing unpredictable retention time (RT) shifts on reversed-phase C18 columns. The heavy standard must perfectly co-elute with the endogenous target, providing an absolute RT reference that validates the LC separation and proves the target's identity.
Step 2: Stepped Normalized Collision Energy (NCE) Fragmentation
-
Action : Configure the high-resolution mass spectrometer (e.g., Orbitrap) to perform HCD using a stepped NCE of 25%, 30%, and 35% within a single scan event.
-
Causality : The electron-withdrawing effect of the 2,5-difluoro group creates heterogeneous bond strengths along the peptide backbone. A single collision energy will either fail to fragment the stabilized bonds or over-fragment the peptide. Stepped NCE superimposes low, medium, and high-energy spectra, ensuring both the preservation of the b/y sequence ladder and the generation of the diagnostic m/z 156.06 immonium ion.
Step 3: Diagnostic Ion-Triggered Acquisition
-
Action : Set an MS2 filter to monitor for the exact mass of the 2,5-diF-Phe immonium ion (m/z 156.0621 ± 10 ppm).
-
Causality : By requiring the instrument to detect the specific fluorinated reporter ion before committing to extended accumulation times or MS3 acquisition, the system self-filters chemical noise. This ensures that only true fluorine-containing precursors are deeply sequenced.
Step 4: Spectral Alignment Analysis
-
Action : Process the raw data using spectral alignment algorithms designed for the agnostic discovery of peptide modifications, such as SAMPEI.
-
Causality : Traditional database search engines penalize unpredicted mass shifts. Algorithms like SAMPEI align the partially coincident b and y ion series between the unmodified/heavy standard and the target, automatically confirming the +35.98 Da shift precisely at the engineered residue (3)[3].
Workflow Visualization
Workflow for self-validating MS/MS identification of 2,5-difluoro-Phe peptides.
References
- Source: nih.
- Source: nih.
- Title: Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination - MPG.
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A Comparative Guide to Pi-Stacking Interactions: 2,5-Difluorophenylalanine vs. Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into amino acid side chains has become a powerful tool in medicinal chemistry and materials science. This guide provides an in-depth comparison of the π-stacking interactions of 2,5-difluorophenylalanine and its non-fluorinated counterpart, phenylalanine. By examining the fundamental principles and presenting supporting experimental and computational data, we aim to equip researchers with the knowledge to strategically leverage fluorination to modulate intermolecular interactions and engineer desired molecular properties.
Introduction: The Nuances of Pi-Stacking
Pi-stacking interactions, a class of non-covalent interactions involving aromatic rings, are fundamental to a vast array of biological and chemical processes.[1][2][3] They play a crucial role in protein folding, the stabilization of DNA double helices, and the binding of ligands to receptors.[4] The geometry and strength of these interactions are dictated by the electrostatic potential of the participating aromatic systems.[5][6]
In its simplest form, the benzene ring of phenylalanine possesses a negatively charged π-electron cloud above and below the plane of the ring and a positively charged σ-framework around the periphery.[5] This charge distribution disfavors a direct face-to-face stacking arrangement due to electrostatic repulsion.[5] Instead, phenylalanine-phenylalanine interactions in proteins predominantly adopt offset-stacked or T-shaped (edge-to-face) geometries to achieve electrostatically favorable arrangements.[5][6]
The introduction of highly electronegative fluorine atoms onto the aromatic ring, as in 2,5-difluorophenylalanine, dramatically alters the electronic landscape, leading to significant changes in its π-stacking behavior.[7][8]
The Fluorine Effect: Modulating the Quadrupole Moment
The key to understanding the difference in π-stacking between phenylalanine and its fluorinated analogs lies in the concept of the molecular quadrupole moment. The quadrupole moment describes the distribution of charge in a molecule. Benzene, the aromatic core of phenylalanine, has a negative quadrupole moment, signifying an electron-rich face and an electron-poor edge.[9]
Fluorine, being highly electronegative, withdraws electron density from the aromatic ring through the σ-framework.[7][8] This effect is so pronounced that in hexafluorobenzene, the quadrupole moment is inverted, becoming positive.[9] While 2,5-difluorobenzene is not as extreme, the two fluorine atoms significantly reduce the negative character of the aromatic face. This alteration of the electrostatic potential is the primary driver for the observed differences in π-stacking interactions.[10][11][12]
Comparative Analysis: Interaction Geometries and Strengths
The modification of the electrostatic potential directly impacts the preferred orientation and energy of π-stacking interactions.
| Feature | Phenylalanine | 2,5-Difluorophenylalanine |
| Dominant Interaction Geometries | T-shaped (edge-to-face), Parallel-displaced[5][6] | Increased prevalence of offset translations and edge-to-face interactions.[13][14] |
| Face-to-Face Stacking | Unfavorable due to π-π repulsion.[5] | Potentially more favorable due to reduced electron density on the aromatic face. |
| Interaction Strength | Governed by attractive interactions between the electron-rich face of one ring and the electron-poor edge of another.[6] | Can be modulated; fluorination can either stabilize or destabilize interactions depending on the specific geometry and interacting partner.[15] |
Studies on halobenzenes have shown that the presence of fluorine disrupts the typical π-π stacking observed in other halobenzenes, leading to more offset and edge-to-face arrangements.[13][14] Computational modeling suggests that while fluorination at certain positions can stabilize T-shaped π-stacking, substitution at other positions can almost eliminate the potential energy minimum for this interaction.[15]
Visualizing the Interaction Landscape
The following diagram illustrates the key factors influencing the π-stacking interactions of both native and difluorinated phenylalanine.
Caption: Factors influencing π-stacking in Phenylalanine vs. 2,5-Difluorophenylalanine.
Experimental and Computational Methodologies
The investigation of π-stacking interactions relies on a combination of experimental and computational techniques.
Experimental Approaches
-
X-Ray Crystallography: Provides high-resolution structural data of molecules in the solid state, allowing for the direct observation of intermolecular interaction geometries, including π-stacking.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to probe weak intermolecular interactions in solution. The double-mutant cycle method combined with NMR has been employed to quantify CH/π and NH/π stacking interactions.[18]
-
Molecular Torsion Balances: These are cleverly designed molecular systems that allow for the quantification of weak non-covalent interactions, including π-stacking, in solution.
Computational Modeling
-
Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to accurately calculate interaction energies.[19][20]
-
Density Functional Theory (DFT): A widely used computational method for calculating the electronic structure of molecules, providing insights into properties like the electrostatic potential and quadrupole moment.[21]
-
Molecular Dynamics (MD) Simulations: Allow for the study of the dynamic behavior of molecules and can be used to analyze the geometric criteria of π-stacking over time.[22]
Workflow for Computational Analysis of Pi-Stacking
Caption: A typical computational workflow for comparing π-stacking interactions.
Practical Implications for Drug Development and Materials Science
The ability to fine-tune π-stacking interactions through fluorination has significant practical implications:
-
Enhanced Binding Affinity: By strategically placing fluorinated phenylalanine residues in a ligand, it may be possible to create more favorable π-stacking interactions with aromatic residues in a protein's binding pocket, leading to increased potency.
-
Modulation of Protein Stability: The introduction of fluorinated amino acids can alter the stability of proteins by modifying intramolecular π-stacking networks.
-
Control of Self-Assembly: The self-assembly of peptides and other molecules can be directed by engineering the π-stacking interactions through fluorination, enabling the design of novel biomaterials.[1]
Conclusion
The substitution of hydrogen with fluorine in the phenylalanine side chain is not a subtle modification. The introduction of 2,5-difluoro substitution fundamentally alters the electronic character of the aromatic ring, leading to a significant departure from the π-stacking behavior of native phenylalanine. This is primarily due to the electron-withdrawing nature of fluorine, which modulates the ring's quadrupole moment. Researchers can harness this "fluorine effect" as a precise tool to engineer intermolecular interactions, paving the way for the rational design of more effective therapeutics and advanced materials.
References
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Pi-Stacking of Aromatic Side Chains in Proteins. (n.d.). Retrieved from [Link]
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Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]
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Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes. (n.d.). Retrieved from [Link]
-
Hunter, C. A., Singh, J., & Thornton, J. M. (1991). Pi-pi interactions: the geometry and energetics of phenylalanine-phenylalanine interactions in proteins. Journal of molecular biology, 218(4), 837–846. [Link]
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Engineering π-Conjugation of Phenylalanine Derivatives for Controllable Chiral Folding and Self-Assemblies | ACS Nano. (n.d.). Retrieved from [Link]
-
Copeland, K. L., Anderson, J. A., Farley, A. R., Cox, J. R., & Tschumper, G. S. (2008). Probing Phenylalanine/Adenine π-Stacking Interactions in Protein Complexes with Explicitly Correlated and CCSD(T) Computations. The Journal of Physical Chemistry B, 112(45), 14291–14295. [Link]
-
Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00565A. (n.d.). Retrieved from [Link]
-
Influence of fluorine on aromatic interactions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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Pi-Stacking : r/Mcat. (2023, May 1). Reddit. [Link]
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Plot of benzene and its 12 fluorinated derivatives ordered by their... - ResearchGate. (n.d.). Retrieved from [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (n.d.). Retrieved from [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. (n.d.). Retrieved from [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (n.d.). Retrieved from [Link]
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Schematic representations of quadrupole moments of benzene and hexafluorobenzene. - ResearchGate. (n.d.). Retrieved from [Link]
-
Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(35), 20935–20960. [Link]
-
Molecular Quadrupole Moments for the Series of Fluoro- and Chlorobenzenes | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Molecular Quadrupole Moment, Molecular Magnetic Susceptibilities, and Molecular g Values in Benzene. (n.d.). Retrieved from [Link]
-
Kool, E. T. (2002). Experimental Measurement of Aromatic Stacking Affinities in the Context of Duplex DNA. Journal of the American Chemical Society, 124(1), 108–114. [Link]
-
Cryogenic infrared spectroscopy reveals remarkably short NH + ⋯F hydrogen bonds in fluorinated phenylalanines - RSC Publishing. (n.d.). Retrieved from [Link]
-
Dougherty, D. A. (2013). Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation. Accounts of chemical research, 46(4), 885–893. [Link]
-
Quantification of CH and NH/π-Stacking Interactions in Cells Using Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry. (n.d.). Retrieved from [Link]
-
The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - ETH Research Collection. (n.d.). Retrieved from [Link]
-
Experimental X-ray Diffraction Study of Stacking Interaction in Crystals of Two Furazan[3,4-b]pyrazines - ACS Publications. (n.d.). Retrieved from [Link]
-
Analysing π–π-stacking interactions in lignin nanoparticles from molecular simulations – insights and lessons learned - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00052A. (n.d.). Retrieved from [Link]
-
Theoretical Investigations on the π-π Stacking Interactions in Phenol-Water Complexes. (n.d.). Retrieved from [Link]
-
π-stacking interactions, conducting organic materials | Department of Chemistry. (n.d.). Retrieved from [Link]
-
Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC. (n.d.). Retrieved from [Link]
-
Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Publishing. (n.d.). Retrieved from [Link]
-
Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: Periodic DFT study - ResearchGate. (n.d.). Retrieved from [Link]
-
Pi-Stacking | Encyclopedia MDPI. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (n.d.). Retrieved from [Link]
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Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids (Doctoral dissertation, University of Glasgow). [Link]
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Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via... - ResearchGate. (n.d.). Retrieved from [Link]
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comparative study of fluoro-stabilization effects in 2,5- vs 3,5-difluoro isomers
Comparative Study of Fluoro-Stabilization Effects: 2,5-Difluorophenyl vs. 3,5-Difluorophenyl Isomers in Drug Design
As a Senior Application Scientist, selecting the optimal fluorinated motif is rarely a matter of simply increasing lipophilicity; it is an exercise in precision physical organic chemistry. The incorporation of a difluorophenyl moiety is a foundational strategy to modulate a drug candidate's metabolic stability, conformational geometry, and target affinity. However, the specific positional arrangement of the fluorine atoms—specifically comparing the 2,5-difluoro and 3,5-difluoro isomers—results in profoundly divergent pharmacological profiles.
This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their performance and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: Electronic Depletion vs. Conformational Locking
While the carbon-fluorine (C-F) bond is exceptionally strong, the primary driver of metabolic stability is how fluorine modulates the molecule's overall electron density and three-dimensional conformation[1]. Cytochrome P450 (CYP) enzymes, responsible for the majority of phase I oxidative metabolism, typically initiate arene hydroxylation via an electrophilic iron-oxo intermediate attacking the
The 3,5-Difluorophenyl Isomer (Metabolic Shielding)
Placing fluorine atoms at the 3 and 5 (meta) positions exerts a synergistic, symmetric electron-withdrawing inductive (-I) effect across the aromatic ring. This dramatically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the
The 2,5-Difluorophenyl Isomer (Conformational Locking) The 2,5-substitution pattern introduces an ortho-fluorine (C2). Due to steric repulsion between this ortho-fluorine and adjacent linker atoms (e.g., an amide carbonyl or a biaryl bridge), the phenyl ring is forced out of coplanarity. This "conformational locking" pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding. In the development of Polo-Like Kinase 4 (PLK4) inhibitors, the 2,5-difluorophenyl moiety formed critical halogen and hydrogen bonds within the active site, driving nanomolar potency[3]. Similarly, in lactoperoxidase (LPO) inhibitors, 2,5-difluorophenyl derivatives exhibited superior inhibitory potency compared to their 3,5-difluorophenyl counterparts[4].
Mechanistic divergence of 2,5- vs 3,5-difluorophenyl isomers in drug design.
Comparative Pharmacological Profiling
The decision to utilize a 2,5- vs. 3,5-difluorophenyl group must be dictated by the specific liabilities of the parent scaffold. Table 1 summarizes the quantitative and qualitative differences observed in recent medicinal chemistry campaigns.
Table 1: Comparative Performance of Difluorophenyl Isomers
| Parameter | 2,5-Difluorophenyl | 3,5-Difluorophenyl | Mechanistic Driver |
| CYP450 Resistance | Moderate to High | Very High | Symmetric -I effect in the 3,5-isomer maximally depletes |
| Conformational State | Twisted / Orthogonal | Planar / Rotational Freedom | The ortho-fluorine in the 2,5-isomer induces a steric clash with adjacent linkers, restricting bond rotation[3]. |
| Binding Entropic Penalty | Low | Moderate to High | Pre-organization of the 2,5-isomer reduces the thermodynamic energy required to adopt the bioactive pose[3]. |
| Target Application | Deep, restrictive kinase pockets (e.g., PLK4)[3] | Surface-exposed or flat hydrophobic pockets (e.g., HIV-1 Capsid)[2] | Steric constraints and halogen bonding geometries dictate pocket compatibility. |
| Example Potency Shift | 2,5-isomer achieves superior fit in the LPO active site via specific orientation. |
Self-Validating Experimental Protocols
To objectively evaluate the impact of fluoro-isomer substitution on your scaffold, the following self-validating protocols must be employed. These systems are designed with internal controls to ensure that any observed differences are strictly due to the molecular structure, not assay variance.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Rationale: To empirically quantify the intrinsic clearance (
-
Assay Preparation & Validation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. Self-Validation Step: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competency of the microsome batch. -
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test isomer (final concentration 1 µM). Ensure organic solvent concentration remains <0.5% v/v to prevent CYP denaturation.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the oxidative reaction by adding an NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, phase I oxidation cannot occur, proving that degradation is CYP-mediated[1].
-
Time-Course Sampling: At
minutes, extract 50 µL aliquots from the master mix. -
Enzyme Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at the exact time point, and precipitates proteins for clean LC-MS/MS injection.
-
Quantification & Calculation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log (
) of % remaining parent compound versus time. The slope ( ) is used to calculate and .
Self-validating experimental workflow for quantifying microsomal stability.
Protocol B: CYP450 Phenotyping & Inhibition Assay
Rationale: To determine if the conformational differences between the 2,5- and 3,5-isomers lead to differential off-target CYP inhibition, which poses a severe risk for Drug-Drug Interactions (DDIs)[3].
-
Enzyme Setup: Utilize recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) in separate wells.
-
Substrate Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) exactly at their established
values to ensure maximum sensitivity to competitive inhibition. -
Inhibitor Titration: Add the difluoro-isomer test compounds in a 7-point dose-response curve ranging from 0.01 µM to 50 µM.
-
Reaction & Detection: Initiate with NADPH, incubate for 10 minutes, quench with cold organic solvent, and measure the formation of the specific probe metabolite via LC-MS/MS.
-
Data Interpretation: Calculate the
. A significant shift in between the 2,5- and 3,5-isomers indicates that the ortho-fluorine's steric bulk directly alters the molecule's ability to access or bind the off-target CYP active site[3].
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC Source: nih.gov URL:[Link]
-
Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC Source: nih.gov URL:[Link]
-
Discovery of CZS-241: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - ACS Publications Source: acs.org URL:[Link]
-
Evaluation Of Pyrazoline-Bearing Primary Sulfonamides as Potent Inhibitors of Lactoperoxidase - DergiPark Source: dergipark.org.tr URL:[Link]
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validating site-specific incorporation of fluorinated amino acids using X-ray crystallography
Topic: Validating Site-Specific Incorporation of Fluorinated Amino Acids Using X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Structural Truth of Fluorination
Incorporating fluorinated amino acids (FAAs) into proteins is a transformative strategy for 19F-NMR screening, enhancing metabolic stability, and probing hydrophobic cores. However, successful genetic incorporation—whether via auxotrophic strains or orthogonal translation systems—is not the end of the road. It is merely the beginning.
While Mass Spectrometry (MS) confirms the presence of the modification, only X-ray Crystallography provides the definitive structural validation. It answers the critical questions: Did the fluorine atom occupy the intended site? Did it induce a steric clash? Is the local solvation shell perturbed?
This guide details the technical workflow for validating FAA incorporation, contrasting it with alternative methods, and providing a self-validating crystallographic protocol designed to eliminate false positives.
Comparative Analysis: Why X-ray is the Gold Standard
While MS and NMR are indispensable, they lack the spatial resolution to confirm isomorphic replacement—the gold standard for ensuring your modified protein behaves like the wild-type (WT).
Table 1: Validation Methodologies Comparison
| Feature | Mass Spectrometry (Intact/Tryptic) | 19F-NMR Spectroscopy | X-ray Crystallography |
| Primary Output | Mass shift (+18 Da for H→F) | Chemical shift sensitivity | 3D Electron Density Map |
| Spatial Resolution | Peptide level (Tryptic) | Local environment sensing | Atomic (< 2.0 Å) |
| Structural Context | None (Denatured state) | Indirect (via constraints) | Direct visualization of side-chain rotamers |
| Occupancy Quant. | High accuracy (Global) | Relative population | Site-specific occupancy refinement |
| Blind Spot | Cannot detect 3D structural perturbations | Requires assignment; no coordinates | Crystal packing bias (see Expert Insight) |
Expert Insight: Mass Spec is your "Go/No-Go" checkpoint. Do not attempt crystallization unless MS confirms >90% incorporation. However, be aware that crystallographic selection bias can occur: if the FAA causes a clash, the crystal lattice may selectively incorporate the trace amount of non-fluorinated (WT) protein remaining in your sample, leading to a structure that mimics the WT despite high MS incorporation rates.
Technical Deep Dive: The Crystallographic Workflow
Phase 1: Strategic Design & Expression
The choice of residue determines the success of both incorporation and crystallization.
-
Buried Residues: Replacing a buried Hydrogen with Fluorine (van der Waals radius 1.47 Å vs 1.20 Å) increases local volume. This can stabilize the core (hydrophobic effect) or destabilize it (steric clash).
-
Solvent Exposed: Usually safer for stability but may be disordered in electron density maps, making validation harder.
Protocol: The "Medium Switch" (Mammalian) or Auxotrophic (E. coli) Method To maximize occupancy, you must deplete the native amino acid.
-
Grow cells in standard media until mid-log phase.
-
Wash cells to remove the native amino acid.
-
Resuspend in minimal media supplemented with the FAA (e.g., 4-fluoro-phenylalanine).
-
Induce expression immediately.
Phase 2: Crystallization Screening (The "Fluorine Effect")
Fluorination significantly alters the physicochemical properties of the protein surface.
-
Hydrophobicity: C-F bonds are more hydrophobic than C-H. This often reduces solubility, requiring lower precipitant concentrations.
-
Screening: Do not assume WT conditions will work. Rescreen around the WT conditions (matrix screen: ± pH, ± salt concentration).
-
Seeding: If WT crystals are available, use them as seeds. If the FAA-protein is isomorphous, it will grow; if the F-atom disrupts packing, it will not.
Phase 3: Data Collection & Refinement Strategy
This is where the validation occurs. You are looking for specific electron density signatures.
Step-by-Step Refinement Protocol:
-
Solve Structure: Use Molecular Replacement (MR) with the Wild-Type model (containing Hydrogen, not Fluorine).
-
Initial Refinement: Refine the WT model against your new FAA-dataset.
-
Generate Difference Maps: Calculate the
difference map.-
The Signal: Since Fluorine (9 electrons) scatters X-rays more strongly than Hydrogen (1 electron), you should see a distinct positive green blob (> 3.0
) at the specific position of the H→F substitution.
-
-
Model Building:
-
Mutate the residue to the FAA (e.g., PFF for 4-fluoro-phenylalanine).
-
Ensure your refinement dictionary (CIF file) has the correct C-F bond length (~1.35 Å).
-
-
Final Refinement: Refine the FAA model.
-
Validation: The positive density in
should disappear. The map should cover the Fluorine atom completely. -
B-Factor Check: If the B-factor of the Fluorine is significantly higher than the attached Carbon, occupancy might be < 100%.
-
Visualizing the Validation Logic
The following diagrams illustrate the workflow and the decision logic for validating incorporation.
Diagram 1: The Crystallographic Validation Workflow
Caption: Linear workflow ensuring sample quality via MS before structural validation.
Diagram 2: The "Omit Map" Decision Matrix
Caption: Decision logic for interpreting electron density maps to distinguish F from H.
Case Study Data: What to Expect
When validating 4-fluoro-phenylalanine (4FF) incorporation in Carbonic Anhydrase II (CA2), researchers observed the following:
-
MS Data: 95% incorporation efficiency.
-
X-ray Data (1.7 Å):
-
Residue Phe-226: Clear positive density in
map. Refined occupancy: 1.0. -
Residue Phe-20: No positive density. Refined occupancy: 0.0 (Pure WT).
-
References
-
Costantino, A., et al. (2024). "Controlling the incorporation of fluorinated amino acids in human cells and its structural impact." Protein Science, 33(3), e4910.[1] Link[2]
-
Pham, A. T., et al. (2023). "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy."[3][4] Journal of the American Chemical Society, 145(3), 1682–1690. Link
-
Gee, C. L., et al. (2016). "Site-Specific Incorporation of Fluorinated Amino Acids into Proteins." Methods in Enzymology, 580, 155-177. Link
-
Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Structural Analysis." Journal of Medicinal Chemistry, 59(11), 5158–5171. Link
-
Engh, R. A., & Huber, R. (1991). "Accurate bond and angle parameters for X-ray protein structure refinement."[5] Acta Crystallographica Section A, 47(4), 392-400. Link
Sources
Safety Operating Guide
N-Fmoc-2,5-difluoro-L-phenylalanine proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing Solid-Phase Peptide Synthesis (SPPS) workflows. When handling specialized, halogenated building blocks like N-Fmoc-2,5-difluoro-L-phenylalanine , operational focus must extend beyond coupling efficiency. The presence of the difluorophenyl group introduces highly stable carbon-fluorine (C-F) bonds to your laboratory waste streams.
Recently, environmental regulatory bodies have heightened scrutiny on fluorinated organics due to the risk of generating Fluorinated Products of Incomplete Combustion (PICs) during improper thermal disposal. This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, mechanistic integrity, and strict regulatory compliance.
Physicochemical & Hazard Profile
Before initiating any workflow, understanding the quantitative physical properties of the reagent dictates the downstream disposal logic. This compound requires specific handling protocols distinct from non-halogenated amino acids.
| Property | Specification | Operational Impact |
| Chemical Name | This compound | Requires standard Fmoc-SPPS deprotection and cleavage protocols. |
| CAS Number | 1004959-90-3 | Essential identifier for EHS waste manifesting[6]. |
| Molecular Weight | 423.41 g/mol | Used for precise stoichiometric calculations during coupling [6]. |
| Molecular Formula | C24H19F2NO4 | Contains stable C-F bonds; dictates high-temperature incineration. |
| Primary Solvents | DMF, NMP, DCM | Determines compatible liquid waste stream segregation. |
| Thermal Stability | High (due to C-F bonds) | Requires >980°C incineration to prevent the formation of toxic PICs[2]. |
SPPS Workflow & Waste Generation Mapping
In a standard Fmoc-SPPS protocol, this compound generates three distinct waste streams: solid waste, basic liquid waste, and acidic liquid waste. Mixing these streams compromises the efficacy of waste incineration and poses immediate laboratory hazards.
SPPS workflow and waste segregation for this compound.
Liquid Waste Segregation & Disposal Protocol
The Causality: SPPS relies on orthogonal protecting group strategies. Fmoc removal requires a base (typically 20% piperidine or dipropylamine (DPA) in DMF) [4], while final peptide cleavage from the resin requires a strong acid, such as Trifluoroacetic acid (TFA) [3]. If basic and acidic waste streams are combined, a violent, exothermic neutralization reaction occurs. Furthermore, because this specific amino acid contains fluorine, all associated effluent must be flagged for halogenated disposal.
Step-by-Step Methodology:
-
Segregate by pH and Halogen Content: Establish two distinct, clearly labeled liquid waste carboys in the Satellite Accumulation Area (SAA).
-
Container A: "Basic Halogenated Organic Waste" (Contains DMF, piperidine/DPA, and dibenzofulvene adducts).
-
Container B: "Acidic Halogenated Organic Waste" (Contains TFA, water, triisopropylsilane (TIS), and cleaved protecting groups)[3].
-
-
Solvent Quality Control: Ensure high-quality, amine-free DMF is used during coupling and washing steps [5]. Poor quality DMF contains free amines that prematurely deprotect the Fmoc group, contaminating wash streams with unintended byproducts.
-
Validation Check (Self-Validating System): Before transferring any unknown SPPS effluent into the basic carboy, spot-test a single drop on pH indicator paper. If the pH is < 7, redirect the effluent to the acidic carboy to prevent exothermic reactions.
-
Labeling & Storage: Affix hazardous waste labels immediately. Crucially, append "Contains Fluorinated Organics" to both containers. Do not fill containers beyond 80% capacity to allow for vapor expansion.
Solid Waste & Spent Resin Disposal Protocol
The Causality: Unused this compound powder, contaminated weighing paper, and spent SPPS resin (which retains trace fluorinated peptide fragments) cannot be disposed of in standard biohazard bags or general laboratory trash [1].
Step-by-Step Methodology:
-
Resin Deactivation: Before disposing of spent resin, wash it thoroughly with Dichloromethane (DCM) and dry it under a flow of nitrogen to remove residual TFA or DMF [5].
-
Validation Check (Self-Validating System): Observe the resin bed after drying. It should be free-flowing and lighter in color, indicating complete solvent evaporation. If it clumps, residual solvent remains, which could dangerously off-gas inside a sealed solid waste container.
-
Collection: Transfer unused solid chemical, dried spent resin, and contaminated consumables (gloves, spatulas, empty vials) into a rigid, puncture-resistant container lined with a chemically compatible poly-bag.
-
Labeling: Label the container as "Solid Halogenated Chemical Waste - Fluorinated."
Operational Safety & Spill Management
In the event of a powder spill of this compound, standard sweeping is dangerous as it generates inhalable fluorinated dust [1].
Step-by-Step Spill Protocol:
-
Containment: Do not sweep. Gently cover the spilled powder with damp absorbent paper (using water or a mild soap solution) to suppress aerosolization.
-
Collection: Carefully scoop the dampened material into the designated solid hazardous waste container using a non-sparking spatula.
-
Decontamination: Wipe the surface with an appropriate solvent (e.g., isopropanol or soap and water) to remove residual organics. Dispose of all cleaning materials as fluorinated solid waste.
-
Validation Check: Perform a visual inspection of the spill area under bright light to ensure no crystalline residue remains.
Environmental Compliance: The Imperative of High-Temperature Incineration
The Causality: Why is the "Fluorinated" label so critical for waste manifesting? The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal waste combustors often operate between 760–927 °C. At these temperatures, fluorinated compounds do not mineralize completely. Instead, they fragment into Fluorinated Products of Incomplete Combustion (PICs) , such as trifluoroacetic acid (TFA) and short-chain PFAS [2].
These PICs are highly mobile, resist natural biodegradation, and accumulate rapidly in the water cycle [2]. To prevent severe environmental contamination, your institution's Environmental Health and Safety (EHS) department must contract a licensed waste disposal facility capable of high-temperature incineration (minimum 980 °C, ideally >1100 °C) [2]. This extreme thermal treatment ensures the complete mineralization of the difluorophenyl ring into hydrogen fluoride (HF), which is subsequently neutralized and scrubbed from the facility's exhaust.
References
- BenchChem. "Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide." BenchChem.
- Environmental Protection Agency (EPA). "Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program." EPA.gov.
- Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." SigmaAldrich.com.
- National Institutes of Health (NIH) / PMC. "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis." NIH.gov.
- University of California, Irvine (Nowick Laboratory). "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI.edu.
- ChemScene. "Safety Data Sheet: this compound." ChemScene.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
